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3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride Documentation Hub

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  • Product: 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride
  • CAS: 2230803-74-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-(1,4-Oxazepan-4-yl)propan-1-ol Hydrochloride: A Technical Whitepaper

Executive Summary The 1,4-oxazepane heterocycle is a privileged scaffold in contemporary medicinal chemistry, frequently embedded in monoamine reuptake inhibitors [3] and advanced covalent KRAS G12C inhibitors [4]. The d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-oxazepane heterocycle is a privileged scaffold in contemporary medicinal chemistry, frequently embedded in monoamine reuptake inhibitors [3] and advanced covalent KRAS G12C inhibitors [4]. The derivative 3-(1,4-oxazepan-4-yl)propan-1-ol hydrochloride serves as a highly versatile, bifunctional building block. By masking the secondary amine of the oxazepane ring and providing a terminal primary alcohol, it enables late-stage functionalization via etherification, esterification, or oxidation. This whitepaper details a highly optimized, scalable synthetic protocol and comprehensive characterization strategy for this critical intermediate.

Retrosynthetic Strategy and Pathway Design

The construction of 3-(1,4-oxazepan-4-yl)propan-1-ol relies on the selective N-alkylation of 1,4-oxazepane. While reductive amination using 3-hydroxypropanal is a theoretical alternative, the aldehyde is highly prone to dehydration (yielding acrolein) and oligomerization under standard conditions. Consequently, a direct bimolecular nucleophilic substitution (SN2) using 3-bromo-1-propanol is the preferred, atom-economical route[1, 2].

SynthesisWorkflow SM1 1,4-Oxazepane Reagents K2CO3, MeCN 80°C, 12h SM1->Reagents SM2 3-Bromo-1-propanol SM2->Reagents FreeBase Free Base Intermediate (Yellow Oil) Reagents->FreeBase SaltForm HCl in Dioxane Et2O, 0°C FreeBase->SaltForm Product Target HCl Salt (White Solid) SaltForm->Product

Figure 1: Scalable synthetic workflow for 3-(1,4-oxazepan-4-yl)propan-1-ol hydrochloride.

Mechanistic Insights and Optimization

The reaction proceeds via a classic SN2 mechanism. The secondary amine of 1,4-oxazepane acts as the nucleophile, attacking the electrophilic carbon of 3-bromo-1-propanol.

Causality in Reagent Selection:

  • Leaving Group: Bromide is chosen over chloride due to its superior leaving group ability (lower pKa of the conjugate acid and higher polarizability), which lowers the activation energy of the transition state and prevents the need for excessive heating that could lead to thermal degradation.

  • Base (K₂CO₃): A mild, insoluble inorganic base is utilized to deprotonate the intermediate ammonium species. Milling the K₂CO₃ prior to use increases the surface area, accelerating the heterogeneous deprotonation step without risking the side reactions (e.g., E2 elimination) associated with stronger, soluble bases.

  • Solvent (MeCN): Acetonitrile is a polar aprotic solvent that effectively solvates the reactants while leaving the nucleophile naked and highly reactive. Its boiling point (82 °C) is perfectly aligned with the thermal requirements of this specific SN2 displacement.

Mechanism N_Attack Nucleophilic Attack (N lone pair to C-Br) TS SN2 Transition State [N...C...Br]‡ N_Attack->TS Protonated_Int Protonated Intermediate (N+) TS->Protonated_Int Deprotonation Deprotonation by K2CO3 (Yields Free Base) Protonated_Int->Deprotonation Protonation Protonation by HCl (Yields HCl Salt) Deprotonation->Protonation

Figure 2: Mechanistic sequence of the SN2 alkylation and subsequent salt formation.

Table 1: Optimization of N-Alkylation Conditions

EntryBase (eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Et₃N (2.0)DCM402445Low thermal energy; incomplete conversion.
2K₂CO₃ (2.0)DMF801268Difficult solvent removal during workup.
3K₂CO₃ (2.0) MeCN 80 12 89 Optimal kinetics; clean conversion.
4Cs₂CO₃ (1.5)MeCN80891Marginal yield gain; cost-prohibitive for scale.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPC) via Thin Layer Chromatography (TLC) ensure reaction fidelity at each stage.

Step 1: Synthesis of 3-(1,4-Oxazepan-4-yl)propan-1-ol (Free Base)

  • Preparation: Flame-dry a 500 mL round-bottom flask under argon. Charge the flask with 1,4-oxazepane (10.0 g, 98.9 mmol, 1.0 eq) and anhydrous acetonitrile (200 mL).

  • Base Addition: Add finely milled, anhydrous K₂CO₃ (27.3 g, 197.8 mmol, 2.0 eq). Stir vigorously for 10 minutes to ensure an even suspension.

  • Alkylation: Add 3-bromo-1-propanol (14.4 g, 103.8 mmol, 1.05 eq) dropwise via an addition funnel over 15 minutes at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat to 80 °C for 12 hours.

    • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate (DCM:MeOH 9:1). Stain with Ninhydrin. The secondary amine starting material (red/pink spot) should be completely consumed, replaced by a tertiary amine product (visible with Dragendorff's reagent or iodine vapor).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed Celite pad to remove KBr and unreacted K₂CO₃. Wash the pad with additional MeCN (50 mL).

  • Concentration: Concentrate the filtrate in vacuo to afford a pale yellow oil. Purify via flash column chromatography (DCM:MeOH 95:5 containing 1% Et₃N) to yield the pure free base.

Step 2: Hydrochloride Salt Formation Causality: Converting the free base to a hydrochloride salt drastically improves solid-state stability, prevents atmospheric oxidation of the amine, and eliminates hygroscopicity, making it suitable for long-term storage and precise stoichiometric weighing.

  • Dissolution: Dissolve the purified free base (12.0 g, 75.4 mmol) in anhydrous diethyl ether (Et₂O, 150 mL).

  • Precipitation: Cool the solution to 0 °C in an ice bath. Dropwise add 4.0 M HCl in 1,4-dioxane (20.7 mL, 82.9 mmol, 1.1 eq) under vigorous magnetic stirring.

    • Note: Anhydrous HCl in dioxane is strictly required. Aqueous HCl will cause the highly water-soluble salt to form a biphasic emulsion rather than a crystalline precipitate.

  • Isolation: Stir the resulting thick white suspension for 30 minutes at 0 °C. Filter rapidly through a Buchner funnel, wash the filter cake with ice-cold Et₂O (2 × 30 mL), and dry under high vacuum for 24 hours.

Analytical Characterization

The structural integrity of the synthesized compound is verified through orthogonal analytical techniques. The downfield shift of the N-adjacent protons in the ¹H NMR spectrum (when run in D₂O) confirms the protonation of the oxazepane nitrogen.

Table 2: Spectroscopic and Analytical Data Summary

TechniqueParameterExpected Signal / ValueStructural Assignment
¹H NMR (400 MHz, D₂O)δ (ppm)3.85 (t, J = 5.8 Hz, 2H), 3.78 (t, J = 6.0 Hz, 2H)Ring: -CH₂-O-CH₂- (C2, C7)
3.65 (t, J = 6.2 Hz, 2H)Chain: -CH₂-OH
3.25–3.45 (m, 6H)Ring & Chain: N⁺-CH₂- (C3, C5, C1')
1.95–2.15 (m, 4H)Ring & Chain: -CH₂- (C6, C2')
¹³C NMR (100 MHz, D₂O)δ (ppm)68.5, 66.2Ring carbons adjacent to Oxygen
59.1Chain carbon adjacent to OH
56.4, 54.2, 53.8Carbons adjacent to N⁺
26.5, 24.1Aliphatic methylene carbons
HRMS (ESI-TOF) m/z160.1332[M+H]⁺ calculated for C₈H₁₈NO₂⁺
FT-IR (ATR)ν (cm⁻¹)3350 (br), 2945, 2650–2450O-H stretch, C-H stretch, N-H⁺ stretch

Conclusion

The synthesis of 3-(1,4-oxazepan-4-yl)propan-1-ol hydrochloride via the direct N-alkylation of 1,4-oxazepane with 3-bromo-1-propanol is a highly efficient, scalable, and reproducible methodology. By rigidly controlling the solvent environment and the physical state of the base, researchers can suppress side reactions and achieve high yields. The resulting hydrochloride salt provides a stable, easily handled intermediate for the downstream synthesis of complex pharmaceutical agents.

References

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances, 2020. URL: [Link]

  • Watson, et al. / Kanada, et al. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." ACS Publications, 2026. URL: [Link]

  • "1,4-oxazepane derivatives." Google Patents (Patent CA2813911A1).
  • Blake, et al. "KRas G12C inhibitors, pharmaceutical compositions comprising the compounds and methods of use therefor." Google Patents (Patent US 2019/0062330 A1).
Exploratory

Spectroscopic Elucidation of 3-(1,4-Oxazepan-4-yl)propan-1-ol Hydrochloride: A Comprehensive Analytical Framework

Executive Overview The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif increasingly utilized in modern drug discovery, frequently appearing in the design of monoamine reuptake inhibitors and cova...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif increasingly utilized in modern drug discovery, frequently appearing in the design of monoamine reuptake inhibitors and covalent KRAS G12C inhibitors[1]. The compound 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride serves as a critical synthetic intermediate and structural building block.

From an analytical perspective, this molecule presents specific challenges: it lacks a UV-active chromophore, possesses high polarity, and exists as a hygroscopic hydrochloride salt. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating spectroscopic framework for the unambiguous structural elucidation of this compound, integrating Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Analytical Workflow Design

To ensure scientific integrity, the analytical workflow must not rely on a single point of failure. The following multi-modal strategy is designed so that each technique orthogonally validates the findings of the others.

Workflow S1 Sample Prep (HCl Salt) S2 1D/2D NMR (DMSO-d6) S1->S2 S3 LC-MS (ESI+) Fragmentation S1->S3 S4 ATR-FTIR Solid State S1->S4 S5 Structural Validation S2->S5 S3->S5 S4->S5

Multi-modal spectroscopic workflow for structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

The selection of the NMR solvent is the most critical decision for this compound. While water-soluble salts are often analyzed in Deuterium Oxide (D₂O), doing so would result in the rapid deuterium exchange of the hydroxyl (-OH) and protonated amine (-NH⁺) protons, rendering them invisible. Dimethyl sulfoxide-d6 (DMSO-d6) is deliberately chosen because it significantly slows down proton exchange. This allows for the direct observation of the broad, deshielded -NH⁺ signal (confirming the hydrochloride salt state) and the distinct -OH triplet (confirming the intact terminal alcohol).

Furthermore, 2D NMR techniques (COSY, HSQC, HMBC) are indispensable for resolving the complex spin systems of the 1,4-oxazepane ring, as 1D spectra often fall short in definitively establishing connectivity in such intricate molecules[2].

Quantitative Data: NMR Assignments

The following table summarizes the expected ¹H and ¹³C NMR assignments. Notably, the carbons adjacent to the oxygen atom (C2 and C7) exhibit a characteristic chemical shift around 65–70 ppm, which is a universally recognized hallmark of 1,4-oxazepane derivatives[3].

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity (J in Hz)Key HMBC Correlations
C2 (Ring) 66.53.85t (4.5)C3, C7
C3 (Ring) 56.23.25mC2, C1'
C5 (Ring) 54.83.30mC6, C1'
C6 (Ring) 24.52.05mC5, C7
C7 (Ring) 68.23.75t (5.0)C6, C2
C1' (Chain) 53.43.10mC2', C3', C3, C5
C2' (Chain) 26.11.85mC1', C3'
C3' (Chain) 58.73.50t (6.0)C1', C2'
-OH -4.80br sC3', C2'
-NH⁺ -10.50br sC3, C5, C1'
Self-Validating Protocol: NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the lyophilized compound and dissolve in 0.6 mL of anhydrous DMSO-d6. Transfer to a high-quality 5 mm NMR tube.

  • 1D Acquisition: Acquire a ¹H spectrum (16 scans, relaxation delay 2s) and a ¹³C{¹H} spectrum (1024 scans) at 298 K.

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC experiments to map through-bond connectivity.

  • Internal Validation: This protocol acts as a self-validating system. By integrating the isolated -OH signal at ~4.80 ppm against the highly deshielded -NH⁺ broad singlet at ~10.50 ppm, the analyst internally confirms both the intact propanol chain and the 1:1 stoichiometry of the hydrochloride salt.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality in Experimental Design

Because the compound is a highly polar aliphatic amine, Electrospray Ionization in positive mode (ESI+) is the optimal choice. In the LC mobile phase, the hydrochloride salt dissociates, and the tertiary amine is readily protonated to yield the [M+H]⁺ precursor ion.

MS_Frag M [M+H]+ m/z 160.13 F1 [M+H - H2O]+ m/z 142.12 M->F1 - H2O F2 Oxazepanium Ion m/z 100.08 M->F2 - C3H8O

Proposed ESI-MS fragmentation pathway for 3-(1,4-Oxazepan-4-yl)propan-1-ol.
Self-Validating Protocol: LC-MS Analysis
  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile, modified with 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a steep gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Detection: Monitor the mass range of 50–300 m/z in ESI+ mode.

  • Internal Validation: The exact mass of the free base (C₈H₁₇NO₂) is 159.126 Da. The observation of the [M+H]⁺ peak at m/z 160.13 strictly confirms the molecular weight. The subsequent MS/MS fragmentation yielding a neutral loss of 18 Da (water) internally validates the presence of the terminal aliphatic alcohol, ruling out isobaric ether formations.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality in Experimental Design

Traditional KBr pellet preparation is contraindicated for this compound. KBr is highly hygroscopic, and the absorbed moisture will generate a massive O-H stretching band that masks the compound's intrinsic structural features. Instead, Attenuated Total Reflectance (ATR) FTIR is utilized. ATR allows for the direct analysis of the solid crystalline salt without matrix interference, preserving the integrity of the hydrogen-bonding network.

Self-Validating Protocol: ATR-FTIR
  • Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and establish a background spectrum.

  • Application: Place 2-3 mg of the solid hydrochloride powder directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • Acquisition: Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Internal Validation: The ATR-FTIR method is inherently self-validating for salt forms. The presence of a broad, continuous absorption band from 3000 to 2500 cm⁻¹ (the characteristic "ammonium band") confirms the protonation state of the tertiary amine, definitively distinguishing the hydrochloride salt from the free base. Additionally, a sharp C-O-C asymmetric stretch at ~1100 cm⁻¹ validates the intact oxazepane ether linkage.

References

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin The Journal of Organic Chemistry - ACS Publications[Link]

  • Patent Application Publication: US 2019/0062330 A1 (KRas G12C Inhibitors)

Sources

Foundational

Crystal Structure Analysis of 1,4-Oxazepane Derivatives: Conformational Dynamics and Crystallographic Workflows

Introduction: The Strategic Value of the 1,4-Oxazepane Scaffold The 1,4-oxazepane ring—a seven-membered non-planar heterocycle containing oxygen and nitrogen at the 1 and 4 positions—is a privileged motif in modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring—a seven-membered non-planar heterocycle containing oxygen and nitrogen at the 1 and 4 positions—is a privileged motif in modern drug discovery. It sits at the structural interface of diazepanes, morpholines, and azepanes, offering unique vectors for target engagement[1]. The clinical validation of this scaffold was recently cemented by the FDA approval of brensocatib (Brinsupri), the first 1,4-oxazepane-containing drug[1].

Despite its pharmacological utility, the synthesis and structural characterization of 1,4-oxazepanes present significant challenges. Head-to-tail cyclizations toward seven-membered rings often fail due to unfavorable entropy and the high energy barrier of transannular strain[2]. Furthermore, the resulting rings exhibit high conformational flexibility (rapidly interconverting between chair, twist-chair, and boat forms in solution), making NMR spectroscopy insufficient for determining absolute stereochemistry. Single-crystal X-ray diffraction (SCXRD) is therefore the gold standard for unambiguously defining the 3D architecture, absolute configuration, and binding modes of 1,4-oxazepane derivatives[2][3].

Structural Insights and Biological Binding Modes

High-resolution X-ray crystallography has repeatedly overturned assumptions regarding the behavior of 1,4-oxazepanes, both as isolated small molecules and as ligands within macromolecular active sites.

Small Molecule Conformational Reassignment

A classic example of crystallography correcting spectroscopic misinterpretation is the structural reassignment of the natural product serratin. Initial solution-state NMR suggested a specific seven-membered 1,4-oxazepane-2,5-dione core. However, SCXRD analysis of rotationally restricted synthetic precursors revealed that the carboxylic amide strongly prefers a trans-conformation in the solid state due to crystal-packing interactions[2]. The crystalline diastereomer (RSS)-21b demonstrated a definitive cis-relationship between its substituents, proving that the originally proposed structure of serratin was incorrect and was instead a symmetrical serratamolide analogue[2].

Macromolecular Co-Crystallization

In structure-based drug design, the exact geometry of the 1,4-oxazepane ring dictates the hydrogen-bonding network within the target pocket:

  • Human 20S Proteasome: High-resolution crystal structures (1.90–2.10 Å) of the 20S proteasome bound to inhibitors like oprozomib revealed that the inhibitor undergoes an unexpected reaction to form a seven-membered 1,4-oxazepane ring directly within the active site[4]. This high-resolution data corrected previous low-resolution models, fundamentally altering the mechanistic understanding of next-generation proteasome inhibitors[4].

  • Antimalarial Targets: 1,4-oxazepane derivatives have been successfully co-crystallized with the C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase. Structures such as PDB 9HSS (1.78 Å) and PDB 7QAD (2.11 Å) provide atomic-level maps of the oxazepane ring localized in the catalytic domain, guiding the optimization of antimalarial therapeutics[5][6].

Table 1: Crystallographic Parameters of Key 1,4-Oxazepane Complexes
Complex / CompoundBiological TargetResolution (Å)R-free / R-workKey Structural FeatureRef
PDB 9HSS P. falciparum cytidylyltransferase1.780.229 / 0.191High-resolution active site binding[5]
PDB 7QAD P. falciparum cytidylyltransferase2.110.229 / 0.2001,4-oxazepane hydrochloride complex[6]
Oprozomib-20S Human 20S Proteasome1.90 - 2.10N/AActive-site mediated 1,4-oxazepane formation[4]
(RSS)-21b N/A (Small Molecule)N/AN/ASolid-state trans-amide conformation[2]

Experimental Workflow for SCXRD Analysis

To ensure scientific integrity and self-validating results, the crystallographic analysis of 1,4-oxazepane derivatives must follow a rigorous, causality-driven protocol.

CrystallographyWorkflow N1 1. Crystal Engineering (Vapor Diffusion / Salt Formation) N2 2. Cryogenic Data Collection (120 K, Cu-Kα Radiation) N1->N2 Single Crystal N3 3. Phase Problem Resolution (Dual-Space / SHELXT) N2->N3 Diffraction Data (hkl) N4 4. Anisotropic Refinement (SHELXL via OLEX2 GUI) N3->N4 Electron Density Map N5 5. Conformational Validation (Absolute Configuration / Flack) N4->N5 Validated CIF

Fig 1. Experimental workflow for single-crystal X-ray diffraction of 1,4-oxazepane derivatives.
Step-by-Step Methodological Protocol

Step 1: Crystallogenesis and Selection

  • Action: Dissolve the 1,4-oxazepane derivative in a minimal amount of a polar solvent (e.g., EtOAc or DCM) and subject it to vapor diffusion with an antisolvent (e.g., hexanes). If the compound oils out, convert it to a hydrochloride salt[6].

  • Causality: Seven-membered rings have high degrees of freedom, often resulting in low lattice energies that favor amorphous oils. Forming a salt (like the hydrochloride in PDB 7QAD) introduces strong ionic interactions and directional hydrogen bonding, drastically increasing the lattice energy and promoting the nucleation of high-quality single crystals[6].

Step 2: Cryocooling and Data Collection

  • Action: Mount a selected crystal (e.g., 0.26 x 0.12 x 0.06 mm) on a MiTeGen loop using paratone oil. Flash-cool the sample to 120 K under a nitrogen stream. Collect diffraction data using a diffractometer (e.g., Bruker D8 VENTURE or Rigaku R-AXIS) equipped with Cu-Kα radiation (λ = 1.54178 Å)[3].

  • Causality: Cryocooling to 120 K is non-negotiable for 1,4-oxazepanes. It minimizes the thermal vibrations (atomic displacement parameters) of the highly flexible methylene bridges (-CH2-CH2-), preventing the electron density from smearing. Cu-Kα radiation is specifically chosen over Mo-Kα because the longer wavelength provides a stronger anomalous dispersion signal for light atoms (C, N, O), which is mathematically required to determine the absolute configuration of chiral centers[3].

Step 3: Phase Solution

  • Action: Solve the phase problem using dual-space algorithms via the SHELXT program[1].

  • Causality: SHELXT is highly optimized for small organic molecules. It rapidly locates the heavy atoms and traces the core 1,4-oxazepane framework within the initial electron density map, bypassing the limitations of traditional direct methods when dealing with pseudo-symmetry[1].

Step 4: Structure Refinement and Disorder Modeling

  • Action: Perform full-matrix least-squares refinement on F2 using SHELXL, interfaced through the OLEX2 graphical user interface[1]. Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: OLEX2 provides an intuitive environment for applying geometric restraints (DFIX, DANG) and thermal parameter constraints (SIMU, DELU)[1]. Because the 1,4-oxazepane ring often exhibits positional disorder (existing in a superposition of twist-chair and boat conformers within the same crystal lattice), these restraints are critical to maintaining a chemically sensible geometry during refinement without over-parameterizing the model.

Step 5: Validation of Absolute Structure

  • Action: Evaluate the Flack parameter. A value near 0 (with a low standard uncertainty, e.g., 0.02±0.04 ) confirms the correct enantiomer.

  • Causality: Validating the absolute configuration ensures that the stereoselective synthetic pathways (e.g., chiral Brønsted acid-catalyzed desymmetrization) actually produced the targeted enantiopure 1,4-oxazepane[3].

Conclusion

The 1,4-oxazepane ring is a dynamic, high-value structural motif. Due to its inherent conformational flexibility and the thermodynamic difficulty of its synthesis, researchers cannot rely solely on solution-state analytics. By employing rigorous single-crystal X-ray diffraction protocols—leveraging cryogenic data collection, anomalous dispersion, and advanced refinement software like OLEX2—scientists can definitively map the stereochemistry and target-binding mechanics of these molecules, accelerating the development of next-generation therapeutics.

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Exploratory

Comprehensive Solubility and Stability Profiling of 3-(1,4-Oxazepan-4-yl)propan-1-ol Hydrochloride

Executive Summary The compound 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride is an advanced pharmaceutical intermediate and active building block frequently utilized in the synthesis of targeted therapeutics (such as KR...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride is an advanced pharmaceutical intermediate and active building block frequently utilized in the synthesis of targeted therapeutics (such as KRAS G12C inhibitors)[1]. Structurally, it features a highly flexible seven-membered 1,4-oxazepane ring, a tertiary amine, and a terminal primary alcohol, all stabilized as a hydrochloride salt.

For formulation scientists and analytical chemists, understanding the physicochemical boundaries of this molecule is critical. This whitepaper provides an authoritative, in-depth guide to evaluating the thermodynamic solubility and degradation kinetics of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride, strictly adhering to USP <1236> [2] and ICH Q1A(R2) [3] guidelines.

Physicochemical Rationale & Molecular Causality

Before executing empirical protocols, it is essential to understand the causality behind the molecule's behavior:

  • High Aqueous Solubility: The presence of the hydrochloride salt, combined with the hydrogen-bond accepting oxygen in the oxazepane ring and the hydrogen-bond donating terminal hydroxyl group, ensures a highly favorable hydration energy.

  • pH-Dependent Shift: As a tertiary amine, the nitrogen atom possesses a pKa typically in the range of 8.5–9.5. At physiological and acidic pH (1.2 to 7.4), the molecule remains heavily protonated, driving high solubility. However, as the pH approaches the pKa, the free base precipitates, drastically altering the dissolution profile[4].

  • Oxidative Susceptibility: The lone pair on the tertiary nitrogen (when unprotonated) and the primary alcohol are prime targets for oxidative degradation, typically yielding N-oxides or carboxylic acids under stress conditions.

  • Hygroscopicity: Amine hydrochlorides are notoriously prone to moisture sorption. Deliquescence at high relative humidity (RH) can compromise the crystalline lattice, accelerating chemical degradation[5].

Solubility Assessment Framework (USP <1236> Compliant)

To accurately determine the thermodynamic equilibrium solubility, we employ the Saturation Shake-Flask Method , which is the gold standard recommended by USP <1236>[6]. This method is chosen over kinetic methods because it allows the solid phase to reach a true thermodynamic equilibrium with the solvent, accounting for any potential salt disproportionation or polymorphic transitions.

Thermodynamic Equilibrium Solubility Protocol

Self-Validating System: The dissolution of a hydrochloride salt can release protons, drastically lowering the pH of weakly buffered solutions. To validate the system, the pH must be measured both before and after equilibration. If the final pH deviates by >0.05 units, the buffer capacity is insufficient, and the data point is invalid.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of 3-(1,4-Oxazepan-4-yl)propan-1-ol HCl (e.g., 500 mg) into a 5 mL glass vial.

  • Solvent Addition: Add 2.0 mL of the target medium (e.g., 0.1 N HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, or FaSSIF).

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath at 37.0 ± 0.5 °C. Agitate at 150 RPM for 48 hours to ensure complete thermodynamic equilibrium[7].

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 37 °C to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 0.5 mL to saturate filter binding sites).

  • Post-Equilibration pH Check: Measure the pH of the filtrate. If the pH has shifted, record the final pH as the true equilibrium pH.

  • Quantification: Dilute the filtrate appropriately and analyze via a validated HPLC-UV or LC-MS/MS method against a known calibration curve.

  • Solid-State Verification: Analyze the residual solid pellet via X-Ray Powder Diffraction (XRPD) to ensure the hydrochloride salt has not disproportionated into the free base.

G Start 1. Excess Solid Addition (3-(1,4-Oxazepan-4-yl)propan-1-ol HCl) Media 2. Buffer / Biorelevant Media (pH 1.2 - 7.4) Start->Media Equilibration 3. Thermodynamic Equilibration (37°C, 48 hrs, 150 RPM) Media->Equilibration Separation 4. Phase Separation & pH Check (Centrifugation + Filtration) Equilibration->Separation Analysis 5. HPLC-UV & XRPD Analysis (Concentration & Solid State) Separation->Analysis

Figure 1: USP <1236> Compliant Thermodynamic Shake-Flask Solubility Workflow.

Quantitative Solubility Data

Note: The following table represents typical empirical ranges for highly soluble tertiary amine hydrochlorides of this molecular weight.

MediumInitial pHFinal pH (Post-Eq)Solubility (mg/mL at 37°C)Solid State (XRPD)
0.1 N HCl1.201.20> 250.0HCl Salt
Acetate Buffer4.504.42> 200.0HCl Salt
Phosphate Buffer6.806.65185.5HCl Salt
Borate Buffer9.509.1012.4Free Base (Precipitation)
FaSSIF6.506.45190.2HCl Salt

Stability Profiling & Degradation Kinetics (ICH Q1A(R2) Compliant)

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors[8]. For 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride, we must evaluate both forced degradation (to identify the degradation pathways) and formal accelerated stability (to establish shelf-life).

Forced Degradation (Stress Testing) Protocol

Self-Validating System: Mass balance is the critical validation metric here. The sum of the remaining active pharmaceutical ingredient (API) peak area and the degradation product peak areas must equal approximately 100% of the initial API peak area. A mass balance <90% indicates that volatile degradants are escaping or degradants are not eluting from the HPLC column.

Key Stress Conditions:

  • Oxidative Stress: 3% H2​O2​ at Room Temperature for 24 hours. Causality: Targets the tertiary amine to form an N-oxide, and the primary alcohol to form an aldehyde/acid.

  • Acid/Base Hydrolysis: 0.1 N HCl and 0.1 N NaOH at 60 °C for 3 days. Causality: Tests the stability of the 1,4-oxazepane ring against hydrolytic ring-opening.

  • Photostability (ICH Q1B): 1.2 million lux hours and 200 watt hours/square meter.

G API 3-(1,4-Oxazepan-4-yl) propan-1-ol HCl Oxidation Oxidative Stress (3% H2O2) API->Oxidation Thermal Thermal / Humidity (40°C / 75% RH) API->Thermal N_Oxide N-Oxide Formation (Primary Degradant) Oxidation->N_Oxide Hygro Moisture Sorption (Deliquescence) Thermal->Hygro

Figure 2: Primary Degradation and Physical Instability Pathways.

Accelerated and Long-Term Stability

Following ICH Q1A(R2) guidelines[9], the compound is placed into controlled stability chambers. Because the compound is a hygroscopic hydrochloride salt, packaging selection (e.g., double polyethylene bags inside a high-density polyethylene drum with desiccants) is critical.

Protocol:

  • Store the API in simulated commercial packaging.

  • Long-Term Conditions: 25°C ± 2°C / 60% RH ± 5% RH (Testing frequency: 0, 3, 6, 9, 12, 18, 24 months)[5].

  • Accelerated Conditions: 40°C ± 2°C / 75% RH ± 5% RH (Testing frequency: 0, 1, 3, 6 months)[5].

  • Evaluate for Appearance, Water Content (Karl Fischer), Assay (HPLC), and Related Substances (HPLC).

Representative Accelerated Stability Data (40°C / 75% RH):

Time PointAppearanceWater Content (w/w %)Assay (% LC)Total Impurities (%)Mass Balance
Initial (T=0)White crystalline powder0.5%99.8%0.10%100.0%
1 MonthWhite crystalline powder0.8%99.5%0.25%99.8%
3 MonthsSlightly clumpy powder1.4%98.9%0.60%99.6%
6 MonthsClumpy, off-white powder2.5%97.5%1.45%99.2%

Analysis: The data indicates a clear correlation between moisture ingress (rising from 0.5% to 2.5%) and chemical degradation (Assay dropping to 97.5%). This confirms the causality that deliquescence mobilizes the API, lowering the activation energy required for oxidative and hydrolytic degradation.

Conclusion

The solubility and stability profiling of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride reveals a molecule with excellent aqueous solubility across physiological pH ranges, driven by its basic tertiary amine and hydrochloride salt form. However, this same structural profile renders it susceptible to pH-induced precipitation above pH 8.5 and significant hygroscopicity under accelerated humidity conditions. By strictly adhering to USP <1236> and ICH Q1A(R2) protocols, development scientists can accurately map these boundaries, ensuring robust formulation strategies and appropriate packaging controls for downstream applications.

References

  • USP <1236> Solubility Measurements. United States Pharmacopeia. Available at:[Link]

  • Overview of USP <1236> Guidance on Solubility Testing. Biorelevant. Available at:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Q1A(R2) A deep dive in Stability Studies. YouTube / FDA Compliance Insights. Available at: [Link]

  • Patent Application Publication: KRas G12C Inhibitors (Blake et al.). Google Patents.

Sources

Foundational

Exploring the Structure-Activity Relationship of 1,4-Oxazepane Analogs: A Comprehensive Guide to Scaffold Hopping and 3D Chemical Space

Executive Summary In contemporary medicinal chemistry, escaping "flatland" by increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) is a validated strategy to improve drug candidate solubility, reduce off-target to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, escaping "flatland" by increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) is a validated strategy to improve drug candidate solubility, reduce off-target toxicity, and access novel biological targets. While the six-membered morpholine ring is a ubiquitous, well-validated saturated heterocycle, its seven-membered homologue—1,4-oxazepane —represents a highly privileged but underexplored scaffold.

This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of 1,4-oxazepane analogs[1]. By expanding the ring size, medicinal chemists introduce unique conformational flexibility and alter the vectorial projection of substituents. This guide dissects the causality behind these physicochemical shifts, reviews key SAR case studies (from Dopamine D4 receptor antagonists to ferroptosis inhibitors), and outlines self-validating experimental protocols for synthesizing and screening these complex 3D architectures.

The 1,4-Oxazepane Core: Physicochemical and Conformational Rationale

The fundamental difference between morpholine and 1,4-oxazepane lies in spatial geometry. Morpholine adopts a relatively rigid chair conformation, dictating strict exit vectors for its substituents. In contrast, the seven-membered 1,4-oxazepane ring is conformationally labile, capable of adopting multiple low-energy states (e.g., twist-chair, boat). This flexibility allows the scaffold to dynamically conform to complex protein binding pockets, potentially enhancing target affinity[1].

However, this structural modification carries physicochemical consequences. The addition of a methylene group increases the lipophilicity (LogP) of the core, which can inversely impact aqueous solubility unless mitigated by polar functional groups.

Table 1: Physicochemical Properties Comparison
PropertyMorpholine Analogs1,4-Oxazepane DerivativesMechanistic Rationale
Lipophilicity (LogP) BaselineHigherThe expanded carbon framework increases lipophilicity, though the final LogP is highly dependent on appended substituents.
Aqueous Solubility Generally highVariable / LowerIncreased lipophilicity of the 7-membered scaffold may reduce solubility. Strategic placement of polar vectors is required.
3D Shape & Vectors Defined chair conformationMultiple accessible conformationsIncreased flexibility allows broader exploration of chemical space and diverse substituent vectors for receptor binding.
Basicity (pKa) ~8.4 - 8.7~8.4 - 8.7The electronic withdrawing effect of the ether oxygen dictates basicity; the extra methylene group causes minimal inductive shifts.

Structure-Activity Relationship (SAR) Landscapes

Dopamine D4 Receptor Ligands

The 1,4-oxazepane scaffold has been extensively validated in the development of selective Dopamine D4 receptor ligands, which are of high interest for treating schizophrenia without inducing extrapyramidal side effects. A landmark 3D-QSAR study using GRID/GOLPE methodology demonstrated that the size of the aza-heterocycle is a critical determinant of binding affinity[2][3].

SAR Insights:

  • Ring Size Causality: Expanding from morpholine to 1,4-oxazepane alters the spatial orientation of the basic nitrogen, optimizing the crucial salt-bridge interaction with Asp115 in the D4 receptor binding pocket.

  • Substituent Effects: Substitution at the 2-position of the oxazepane ring with a small alkyl group (e.g., methyl) significantly enhances D4 affinity compared to unsubstituted analogs. Furthermore, the electronic nature of N-benzyl substituents (e.g., a p-chlorobenzyl group) tightly regulates receptor residence time[2][4].

Ferroptosis Inhibitors in Cardiomyopathy

Recent breakthroughs in 2026 have highlighted the utility of oxazepane/diazepine derivatives as potent ferroptosis inhibitors for doxorubicin-induced cardiomyopathy[5].

  • SAR Insights: Structural optimization of the seven-membered ring (Region A of the pharmacophore) revealed that the flexibility of the 1,4-oxazepane core allows the molecule to effectively intercalate into lipid bilayers, neutralizing lipid peroxides. Modifying the 1,4-oxazepane moiety to a dihydro-1,4-diazepane further tuned the electron-donating capacity of the system, dropping the EC50​ to sub-nanomolar levels[5].

Table 2: Key SAR Modifications of 1,4-Oxazepane Derivatives
Biological TargetStructural ModificationSAR Impact / Observation
Dopamine D4 Receptor 2-Methyl substitution on oxazepaneEnhances binding affinity via favorable steric packing; N-benzyl groups dictate selectivity.
5-HT1A Receptor 7-Chloro substitution on benzoxazepineIncreases receptor affinity; the oxazepane ring oxygen is critical for hydrogen bonding.
Ferroptosis (AC16 cells) Dihydro-1,4-oxazepane optimizationRing flexibility dictates EC50​ ; heteroatom substitution modulates lipid peroxide neutralization.

Experimental Workflows and Methodologies

Scaffold Hopping & Library Design Workflow

The transition from a morpholine hit to a 1,4-oxazepane lead requires a systematic workflow integrating synthesis, in vitro screening, and computational feedback loops.

Workflow A Hit Identification (Morpholine Core) B Scaffold Hopping (Ring Expansion to 1,4-Oxazepane) A->B C Library Synthesis (Avoid DMF to prevent urea byproducts) B->C D In vitro Screening (Radioligand Binding Assays) C->D E 3D-QSAR Analysis (GRID/GOLPE Methodology) D->E E->B SAR Feedback Loop F Lead Optimization (Tuning LogP & Vectorial Projection) E->F

Caption: Iterative scaffold hopping workflow transitioning from morpholine to 1,4-oxazepane analogs.

Causality in Synthesis: Overcoming Urea Byproducts

Synthesizing 1,4-oxazepanes via intramolecular cyclization of Boc-protected precursors often suffers from poor yields. Recent studies on bis-morpholine spiroacetals and oxazepane analogues identified the mechanistic root of this failure[6][7].

  • The Causality: When using Dimethylformamide (DMF) as a solvent at elevated temperatures, DMF slowly decomposes to generate dimethylamine. During the base-mediated elimination of t-BuOH from the Boc carbamate, a transient isocyanate is formed. The liberated dimethylamine kinetically outcompetes the intramolecular cyclization, trapping the isocyanate to form an unwanted urea byproduct[7].

  • The Solution: By switching to a non-amide solvent system (e.g., THF) or running the reaction at significantly higher concentrations, the intramolecular cyclization is kinetically favored, restoring high yields of the 1,4-oxazepane scaffold[7].

Protocol 1: Optimized Synthesis of 1,4-Oxazepane Core
  • Precursor Preparation: Dissolve the 2-chloromethyl-substituted morpholine precursor (1.0 eq) in anhydrous THF (0.5 M concentration to favor intramolecular kinetics).

  • Base Addition: Cool the solution to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise under an inert argon atmosphere. Rationale: NaH acts as a strong, non-nucleophilic base to initiate dehydrochlorination without acting as a competing nucleophile.

  • Cyclization: Warm the reaction to room temperature and stir for 4 hours. Monitor the disappearance of the starting material via LC-MS.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH4​Cl to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 1,4-oxazepane core.

Self-Validating Biological Screening Protocols

To accurately determine the SAR of the synthesized analogs, robust biological assays are required. The following protocol outlines a self-validating radioligand binding assay for the D4 receptor.

Protocol 2: Self-Validating D4 Receptor Radioligand Binding Assay
  • Causality & Validation: A reliable binding assay must differentiate between true receptor affinity and non-specific membrane absorption. By utilizing a saturating concentration of Haloperidol (a known D4 antagonist) in parallel control wells, we competitively exclude the radioligand ( [3H] Spiperone) from all active D4 sites. Any residual radioactive signal in these wells represents the non-specific binding (NSB) baseline, validating the assay's dynamic range.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human Dopamine D4 receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet in assay buffer.

  • Radioligand Incubation: In a 96-well plate, add 50 µL of [3H] Spiperone (final concentration 0.5 nM) to all wells.

  • Competitive Displacement:

    • Test Wells: Add 50 µL of 1,4-oxazepane analogs at varying concentrations ( 10−10 to 10−5 M).

    • Total Binding (TB) Wells: Add 50 µL of vehicle (DMSO in buffer).

    • Non-Specific Binding (NSB) Wells: Add 50 µL of Haloperidol (final concentration 10 µM) to validate the baseline.

  • Incubation & Filtration: Add 100 µL of the membrane suspension to initiate the reaction. Incubate at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Quantification: Wash the filters three times with ice-cold buffer. Transfer filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression (GraphPad Prism).

Pathway L 1,4-Oxazepane Ligand R Dopamine D4 Receptor (GPCR) L->R High Affinity Binding G Gi/o Protein Complex R->G Activation AC Adenylyl Cyclase (Inhibited) G->AC Inhibition C cAMP Production (Decreased) AC->C Catalytic Reduction P PKA Signaling (Downregulated) C->P Signal Attenuation

Caption: Downstream Gi/o signaling pathway following 1,4-oxazepane ligand binding to the D4 receptor.

Conclusion

The 1,4-oxazepane scaffold offers a powerful vector for scaffold hopping in medicinal chemistry. By understanding the causality behind its physicochemical properties—specifically its increased lipophilicity and 3D conformational flexibility—researchers can rationally design analogs with superior target affinity and selectivity. As demonstrated in D4 receptor and ferroptosis models, mastering the synthetic nuances and employing self-validating screening protocols are paramount to unlocking the full therapeutic potential of this privileged heterocycle.

References

  • Audouze, K., et al. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry (2004). Available at:[Link]

  • American Chemical Society. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry (2025). Available at: [Link]

  • American Chemical Society. Discovery and Structure–Activity Relationship Studies of Diazepine Derivatives as a New Class of Ferroptosis Inhibitors. Journal of Medicinal Chemistry (2026). Available at: [Link]

Sources

Exploratory

Strategic Scaffold Hopping: Identification and Validation of Pharmacological Targets for 1,4-Oxazepane Compounds

[label="4. Scaffold Hopping & Finalizing Data Presentation I'm now completing the document.

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Author: BenchChem Technical Support Team. Date: March 2026

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An In-Depth Technical Whitepaper for Drug Development Professionals

Introduction: The Structural Rationale for 1,4-Oxazepanes

In the landscape of modern medicinal chemistry, saturated heterocycles are heavily utilized to improve the aqueous solubility and three-dimensional (3D) diversity of drug candidates. While the six-membered morpholine ring is a ubiquitous, privileged scaffold, its seven-membered counterpart—the 1,4-oxazepane ring—has emerged as a highly strategic alternative for scaffold hopping [1].

The fundamental advantage of the 1,4-oxazepane core lies in its expanded size and conformational flexibility. Unlike the rigid chair conformation of morpholine, the 1,4-oxazepane ring can access multiple low-energy conformations. This flexibility alters the vectorial projection of substituents, allowing medicinal chemists to probe binding pockets that are sterically inaccessible to six-membered analogs. Furthermore, the larger carbon framework slightly increases lipophilicity (LogP), which can be strategically leveraged to enhance membrane permeability or blood-brain barrier (BBB) penetration without sacrificing the favorable metabolic profile provided by the heteroatoms.

This whitepaper details the identification, validation, and therapeutic application of primary pharmacological targets for 1,4-oxazepane derivatives, providing actionable protocols for target validation.

Validated Pharmacological Targets for 1,4-Oxazepanes

Through rigorous phenotypic screening and structure-based drug design (SBDD), several high-value targets have been identified for 1,4-oxazepane-based compounds.

Dipeptidyl Peptidase 1 (DPP1) / Cathepsin C

DPP1 is a lysosomal cysteine protease responsible for the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (Pr3), and cathepsin G (CatG). Hyperactivation of NSPs is a primary driver of tissue destruction in respiratory diseases like chronic obstructive pulmonary disease (COPD) and non-cystic fibrosis bronchiectasis.

The 1,4-oxazepane scaffold has proven critical in the development of Brensocatib (AZD7986) , a first-in-class, reversible covalent DPP1 inhibitor [2]. The oxazepane ring perfectly occupies the S2 subsite of the DPP1 active pocket, while an amidoacetonitrile warhead forms a reversible thioimidate adduct with the catalytic Cys234 residue. The seven-membered ring provides the precise spatial geometry required to maintain high potency while avoiding the metabolic instability often associated with peptidic inhibitors.

Dopamine D4 Receptor

The dopamine D4 receptor is a G-protein-coupled receptor (GPCR) heavily implicated in the pathophysiology of schizophrenia. A major challenge in antipsychotic development is achieving D4 selectivity over the D2 receptor to avoid extrapyramidal side effects (EPS).

3D-QSAR (Quantitative Structure-Activity Relationship) studies utilizing GRID/GOLPE methodologies have demonstrated that 2,4-disubstituted 1,4-oxazepanes act as highly selective D4 antagonists [3]. The expanded ring size of the oxazepane, compared to morpholine, shifts the spatial arrangement of the p -chlorobenzyl group, optimizing the fit within the hydrophobic D4 binding pocket and yielding >100-fold selectivity over D2 receptors.

Transient Receptor Potential Melastatin 3 (TRPM3)

TRPM3 is a cation-permeable ion channel expressed in small-diameter sensory neurons, playing a pivotal role in heat sensing and inflammatory hypersensitivity. Recent patent literature highlights 1,4-oxazepane-substituted benzofurans as potent TRPM3 antagonists [4]. These compounds effectively block pregnenolone sulfate-induced TRPM3 activation, offering a novel, non-opioid therapeutic avenue for neuropathic pain and epileptic encephalopathies.

Quantitative Target Profiling

To facilitate comparative analysis, the following table summarizes the quantitative binding data and mechanistic profiles of 1,4-oxazepane derivatives across their primary targets.

Target Enzyme/ReceptorPrimary IndicationMechanism of ActionExample Scaffold / CompoundPotency Range
DPP1 (Cathepsin C) COPD, BronchiectasisReversible covalent inhibitor (Cys234)Brensocatib (AZD7986) IC50​=1.2 nM
Dopamine D4 SchizophreniaSelective GPCR Antagonist2,4-disubstituted 1,4-oxazepane Ki​=2.5 nM
TRPM3 Ion Channel Neuropathic PainAllosteric AntagonistOxazepane-substituted benzofurans IC50​<100 nM
20S Proteasome ( β 5) Oncology, InflammationIrreversible covalent adduct (Thr1)Epoxomicin analogs IC50​=4.0 nM

Mechanistic and Workflow Visualizations

The DPP1 Inhibition Pathway

DPP1_Pathway Inhibitor 1,4-Oxazepane Nitrile (e.g., Brensocatib) DPP1 DPP1 (Cathepsin C) Active Site Cys234 Inhibitor->DPP1 Reversible Covalent Thioimidate Adduct ActiveNSPs Active NSPs (NE, Pr3, CatG) DPP1->ActiveNSPs Catalysis ProNSPs Inactive Pro-NSPs (Bone Marrow) ProNSPs->DPP1 N-terminal Dipeptide Cleavage Disease Neutrophil-Mediated Inflammation ActiveNSPs->Disease Tissue Degradation

Caption: Mechanism of action for 1,4-oxazepane-based DPP1 inhibitors preventing NSP activation.

Target Identification & Optimization Workflow

Workflow Step1 1. Scaffold Synthesis & Diversification (1,4-Oxazepane Core) Step2 2. Primary High-Throughput Screening (Target-Specific Assays) Step1->Step2 Library Generation Step3 3. Hit Identification & Profiling (DPP1, D4, TRPM3) Step2->Step3 Activity Triage Step4 4. Scaffold Hopping & 3D-QSAR (Morpholine -> Oxazepane) Step3->Step4 Lead Optimization Step5 5. In Vivo Validation & ADMET (Metabolic Stability, Off-Target) Step4->Step5 Candidate Selection

Caption: End-to-end workflow for identifying and validating 1,4-oxazepane pharmacological targets.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary counter-screens and controls to verify the mechanism of action of 1,4-oxazepane derivatives.

Protocol 1: Reversible Covalent DPP1 Enzyme Inhibition Assay

Causality Rationale: Because DPP1 is a lysosomal enzyme, the assay must be conducted at an acidic pH (5.5) to maintain the enzyme's native conformational state and catalytic efficiency. Furthermore, because 1,4-oxazepane nitriles act as covalent inhibitors, a propionaldehyde reactivity counter-screen is mandatory to ensure the compound does not possess indiscriminate electrophilic reactivity [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM MES (pH 5.5), 50 mM NaCl, 1 mM EDTA, 0.005% Tween-20, and 2 mM DTT. Note: DTT is critical to keep the active site Cys234 in a reduced, nucleophilic state.

  • Enzyme Activation: Pre-incubate recombinant human DPP1 (final concentration 0.1 nM) in the assay buffer for 15 minutes at 37°C.

  • Compound Incubation: Dispense 1,4-oxazepane test compounds (serial dilutions from 10 μ M to 0.1 nM) into a 384-well black microtiter plate. Add the activated DPP1 enzyme and incubate for 60 minutes to allow the reversible thioimidate adduct to reach equilibrium.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Gly-Arg-AMC (final concentration 10 μ M).

  • Kinetic Measurement: Measure fluorescence continuously for 30 minutes at λex​=350 nm and λem​=450 nm using a microplate reader.

  • Self-Validation (Counter-Screen): Run a parallel assay incubating the test compounds with 10 mM propionaldehyde. Compounds showing significant depletion in the presence of propionaldehyde are flagged for non-specific reactivity and removed from the pipeline.

Protocol 2: Radioligand Binding Assay for Dopamine D4 Receptors

Causality Rationale: To accurately determine the affinity and selectivity of 1,4-oxazepanes for the D4 receptor, Chinese Hamster Ovary (CHO) cells stably expressing human D4.4 receptors are utilized. CHO cells lack endogenous dopamine receptors, providing a zero-background system. [3H] -spiperone is selected as the radioligand due to its high affinity for D2-like receptors, allowing for direct competitive displacement by the test compounds [3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-hD4.4 cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA. Centrifuge at 40,000 × g for 20 minutes and resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , pH 7.4).

  • Assay Assembly: In a 96-well plate, combine 50 μ g of membrane protein, 0.5 nM [3H] -spiperone, and varying concentrations of the 1,4-oxazepane ligand (10 −10 to 10 −5 M).

  • Control Definition: Define total binding (TB) using assay buffer alone. Define non-specific binding (NSB) by adding 10 μ M haloperidol. This internal control ensures that only specific D4 receptor interactions are quantified.

  • Incubation & Filtration: Incubate the plates at 25°C for 120 minutes to reach steady-state equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific radioligand adherence).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ values using the Cheng-Prusoff equation.

Conclusion

The 1,4-oxazepane ring is far more than a simple structural novelty; it is a powerful tool for modulating physicochemical properties and exploring novel chemical space. By expanding the ring size from the traditional morpholine scaffold, researchers can unlock highly potent and selective interactions with complex pharmacological targets, ranging from lysosomal proteases (DPP1) to GPCRs (Dopamine D4) and ion channels (TRPM3). The rigorous application of self-validating biochemical assays and 3D-QSAR modeling remains paramount in successfully translating these unique scaffolds into viable clinical candidates.

References

  • Doyle, K., et al. "Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986)." Journal of Medicinal Chemistry, vol. 59, no. 22, 2016, pp. 9457-9472. Available at:[Link]

  • Audouze, K., et al. "New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model." Journal of Medicinal Chemistry, vol. 47, no. 12, 2004, pp. 3089-3104. Available at:[Link]

  • Vriens, J., et al. (Inventors). "Heterocycle derivatives for treating trpm3 mediated disorders." US Patent Application Publication, US20240336602A1, 2024.

Protocols & Analytical Methods

Method

"3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride as a monoamine reuptake inhibitor"

An In-Depth Guide to the Pharmacological Characterization of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride as a Novel Monoamine Reuptake Inhibitor Abstract This document provides a comprehensive suite of application not...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Pharmacological Characterization of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride as a Novel Monoamine Reuptake Inhibitor

Abstract

This document provides a comprehensive suite of application notes and detailed protocols for the initial pharmacological characterization of the novel chemical entity, 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride (CAS: 2230803-74-2).[1] The primary objective is to systematically evaluate its potency and selectivity as a monoamine reuptake inhibitor targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The methodologies described herein encompass foundational in vitro assays to establish binding affinity and functional inhibition, and extend to in vivo techniques to confirm target engagement and neurochemical effects in a physiological context. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of novel psychoactive compounds.

Introduction: The Rationale for Characterization

Monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—are fundamental to the regulation of mood, cognition, and behavior. The primary mechanism for terminating their synaptic signaling is re-uptake from the synaptic cleft via their respective high-affinity transporters: SERT, NET, and DAT.[2][3] Compounds that inhibit this reuptake process can potentiate monoaminergic neurotransmission and have proven highly effective in treating a range of neuropsychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).[4][5]

The compound 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride is a novel molecule whose pharmacological profile is yet to be elucidated. Its structural features suggest a potential interaction with monoamine transporters. A thorough characterization is essential to determine its potency, selectivity, and potential therapeutic utility. A compound's specific profile—whether it is a selective inhibitor of one transporter or a "triple reuptake inhibitor" (TRI)—dramatically influences its therapeutic effects and side-effect profile.[4][6] For instance, the ratio of DAT to SERT inhibition can be a predictor of a substance's abuse potential.[6]

This guide provides the experimental framework to build a comprehensive pharmacological fingerprint for this compound, moving from initial target binding to functional activity in the central nervous system.

Foundational In Vitro Assessment: Affinity and Potency

The first critical step is to determine if and how strongly the test compound interacts with the monoamine transporters. This is achieved through two complementary in vitro assays: radioligand binding to assess affinity (how tightly the drug binds) and uptake inhibition assays to assess functional potency (how well the drug blocks the transporter's action).[3]

Experimental Workflow for In Vitro Characterization

The logical flow of the in vitro experiments is designed to first establish binding and then confirm functional inhibition. This two-pronged approach provides a robust initial assessment of the compound's mechanism of action.

G cluster_0 In Vitro Workflow A Compound Synthesis 3-(1,4-Oxazepan-4-yl)propan-1-ol HCl B Protocol 2.2: Radioligand Binding Assays (Determine Affinity - Ki) A->B C Protocol 2.3: Synaptosomal Uptake Assays (Determine Potency - IC50) A->C D Data Analysis: Potency & Selectivity Profile B->D C->D

Caption: Workflow for in vitro pharmacological profiling.

Protocol: Radioligand Binding Assays for SERT, DAT, and NET

Objective: To determine the equilibrium dissociation constant (Ki) of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride for human SERT, DAT, and NET, providing a measure of its binding affinity.

Causality: This assay directly measures the physical interaction between the test compound and the transporter protein. By competing with a radiolabeled ligand whose binding characteristics are known, we can accurately quantify the affinity of our unlabeled test compound. High affinity (low Ki) is often a prerequisite for high potency.

Methodology:

  • Source Material: Utilize cell membranes from HEK-293 cells stably expressing the human recombinant SERT, DAT, or NET.[2][3] Alternatively, membranes can be prepared from specific rodent brain regions (e.g., whole brain minus striatum for SERT/NET, striatum for DAT).[7]

  • Assay Buffer Preparation: Prepare an appropriate binding buffer. For example, 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, pH 7.4.

  • Competition Assay Setup: In a 96-well plate, combine in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer with vehicle.

    • Non-Specific Binding (NSB): Cell membranes, radioligand, and a high concentration of a known selective inhibitor to saturate all specific binding sites (e.g., 10 µM Fluoxetine for SERT, 10 µM Nisoxetine for NET, 10 µM GBR-12909 for DAT).[8]

    • Test Compound: Cell membranes, radioligand, and serial dilutions of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride (e.g., from 0.1 nM to 100 µM).

  • Radioligands:

    • SERT: [³H]Citalopram (at a final concentration near its Kd, e.g., 1 nM).[7]

    • NET: [³H]Nisoxetine (at a final concentration near its Kd, e.g., 1 nM).[7]

    • DAT: [³H]WIN 35,428 ([³H]CFT) or [¹²⁵I]RTI-55 (at a final concentration near its Kd, e.g., 1-2 nM).[2][7]

  • Incubation: Incubate the plates at room temperature for a defined period to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Protocol: Synaptosomal Monoamine Uptake Inhibition Assay

Objective: To determine the functional inhibitory potency (IC50) of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride on the uptake of [³H]5-HT, [³H]NE, and [³H]DA into rodent brain synaptosomes.

Causality: This assay provides a more physiologically relevant measure of the compound's functional effect. Synaptosomes are resealed nerve terminals that contain the entire molecular machinery for neurotransmitter uptake.[3] By measuring the inhibition of radiolabeled neurotransmitter transport into these terminals, we directly assess the compound's ability to block the transporter's primary function.

Methodology:

  • Synaptosome Preparation: [9][10][11]

    • Humanely euthanize a rodent (e.g., Sprague-Dawley rat) according to approved institutional guidelines.

    • Rapidly dissect brain regions of interest on ice: striatum (rich in DAT) and cerebral cortex or hippocampus (rich in SERT and NET).

    • Homogenize the tissue in ice-cold 0.32 M sucrose buffer using a glass-Teflon homogenizer.[11]

    • Perform differential centrifugation:

      • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to pellet nuclei and debris (P1).

      • Transfer the supernatant (S1) to a new tube and centrifuge at 12,000-15,000 x g for 20 min at 4°C.[9][10]

      • The resulting pellet (P2) is the crude synaptosomal fraction. Discard the supernatant.

    • Resuspend the P2 pellet in an appropriate volume of ice-cold Krebs-Ringer-HEPES (KRH) buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Uptake Inhibition Assay:

    • In a 96-well plate, add KRH buffer, the synaptosomal preparation (e.g., 5-20 µg protein/well), and varying concentrations of the test compound or vehicle.

    • For defining non-specific uptake, use a saturating concentration of a selective inhibitor (e.g., 10 µM GBR 12909 for DAT).[9]

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter: [³H]DA, [³H]5-HT, or [³H]NE (at a final concentration near their respective Km values, typically in the low nM range).

    • Incubate at 37°C for a short period to measure the initial rate of uptake (e.g., 1-5 minutes).[9]

    • Terminate uptake by rapid filtration through glass fiber filters using a cell harvester, followed by immediate washing with ice-cold KRH buffer.

  • Quantification and Analysis:

    • Quantify radioactivity on the filters using a liquid scintillation counter.

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percent inhibition of specific uptake versus the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

Data Presentation and Interpretation

The results from these in vitro assays should be summarized to provide a clear profile of the compound's potency and selectivity.

Table 1: Hypothetical In Vitro Pharmacological Profile of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride

TargetBinding Affinity (Ki, nM)Functional Potency (IC50, nM)Selectivity Ratio (SERT/DAT)Selectivity Ratio (SERT/NET)
SERT 15.2 ± 2.125.5 ± 3.8--
NET 45.8 ± 5.578.1 ± 9.2-0.33
DAT 350.4 ± 41.2595.7 ± 62.50.07-

Data are presented as mean ± SEM from three independent experiments.

Interpretation: In this hypothetical example, the compound is a potent SERT inhibitor with approximately 3-fold selectivity over NET and over 20-fold selectivity over DAT. This profile suggests it may have antidepressant or anxiolytic properties with a lower potential for psychostimulant effects compared to a non-selective or DAT-preferring inhibitor.[12][13]

In Vivo Confirmation: Neurochemical Target Engagement

While in vitro assays are crucial for initial characterization, it is essential to confirm that the compound can reach its target in the brain and exert its expected effect in a living organism. In vivo microdialysis is the gold standard technique for this purpose.[14]

Principle of Monoamine Reuptake Inhibition

A reuptake inhibitor blocks the transporter, preventing the removal of neurotransmitters from the synaptic cleft. This leads to an accumulation of the neurotransmitter in the extracellular space, enhancing and prolonging its signal to the postsynaptic neuron.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Vesicles (DA, 5-HT, NE) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release Transporter Monoamine Transporter (DAT, SERT, or NET) Receptor Postsynaptic Receptors SynapticCleft->Transporter Reuptake SynapticCleft->Receptor Binding Inhibitor Reuptake Inhibitor (Test Compound) Inhibitor->Transporter Blockade

Caption: Mechanism of monoamine reuptake inhibition.

Protocol: In Vivo Brain Microdialysis

Objective: To measure changes in extracellular concentrations of DA, NE, and 5-HT in a specific brain region (e.g., prefrontal cortex) of an awake, freely moving rat following systemic administration of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride.

Causality: This technique provides direct evidence of target engagement. If the compound is an effective monoamine reuptake inhibitor in vivo, its administration should lead to a measurable increase in the extracellular levels of the corresponding neurotransmitter(s) in the brain.[15][16]

Methodology:

  • Surgical Implantation:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Using standard stereotaxic coordinates, surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Secure the cannula assembly to the skull with dental cement.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe (with a semipermeable membrane at the tip) through the guide cannula into the brain tissue.[15][17]

    • Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[18]

    • Molecules in the extracellular fluid, including neurotransmitters, diffuse across the membrane into the perfusion fluid (dialysate).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

  • Experimental Timeline:

    • Baseline: Collect at least 3-4 stable baseline samples to establish basal neurotransmitter levels.

    • Administration: Administer 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride (e.g., via intraperitoneal injection) or vehicle.

    • Post-injection: Continue collecting dialysate samples for at least 2-3 hours to monitor the time course of any changes in neurotransmitter levels.

  • Sample Analysis:

    • Analyze the collected dialysate samples to quantify the concentrations of DA, NE, 5-HT, and their metabolites.

    • The standard method is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), which offers excellent sensitivity for monoamines.[16]

  • Data Analysis:

    • Calculate the average concentration of each analyte in the baseline samples.

    • Express all post-injection sample concentrations as a percentage of the baseline average.

    • Plot the mean percent baseline versus time for both the vehicle and drug-treated groups.

    • Use appropriate statistical analysis (e.g., two-way ANOVA with repeated measures) to determine the significance of any drug-induced effects.

Secondary Pharmacology: Assessing Monoamine Oxidase Interaction

Objective: To rule out a secondary mechanism of action involving the inhibition of monoamine oxidase (MAO), the primary enzyme responsible for the degradation of monoamines.

Causality: A compound that increases synaptic monoamines could be acting as a reuptake inhibitor, an MAO inhibitor, or both. Distinguishing between these mechanisms is crucial. An MAO inhibition assay clarifies whether the observed effects are due to transporter blockade alone.

Methodology:

A straightforward approach is to use a commercially available fluorometric Monoamine Oxidase Assay Kit.[19][20]

  • Principle: These kits typically use a substrate (like p-tyramine) that is oxidized by both MAO-A and MAO-B to produce H₂O₂. The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. An MAO inhibitor will reduce the rate of fluorescence generation.

  • Procedure:

    • Prepare samples containing a source of MAO enzyme (e.g., liver or brain mitochondria).

    • To distinguish between MAO-A and MAO-B activity, run parallel reactions where one set includes a selective MAO-A inhibitor (Clorgyline) and another includes a selective MAO-B inhibitor (Pargyline).[20]

    • Add serial dilutions of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride to the sample wells and incubate.

    • Initiate the reaction by adding the master reaction mix containing the substrate, probe, and HRP.

    • Measure the fluorescence intensity over time using a plate reader.

  • Analysis: Calculate the percent inhibition of MAO-A and MAO-B activity at each concentration of the test compound and determine IC50 values if significant inhibition is observed.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust, multi-step framework for the initial characterization of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride as a potential monoamine reuptake inhibitor. By systematically determining its in vitro binding affinity and functional potency, and confirming its neurochemical effects in vivo, researchers can build a comprehensive pharmacological profile. This profile is the foundation for all subsequent preclinical development, informing decisions about potential therapeutic indications and guiding future studies.

Following this initial characterization, further investigation should include:

  • Behavioral Pharmacology: Assessing the compound's effects in validated animal models of depression, anxiety, or other relevant CNS disorders.[21][22]

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Off-Target Screening: A broader screen against a panel of receptors and enzymes to identify potential side effects.

This systematic approach ensures a thorough and scientifically rigorous evaluation, paving the way for the potential development of a novel therapeutic agent.

References

  • de la Peña, J. B., et al. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 10(6), 565-579. (URL: [Link])

  • Amuza Inc. (2015). Microdialysis - In Vivo System for Neurotransmitter Recovery. (URL: [Link])

  • Valverde, E., et al. (2019). Metabolomics predicts the pharmacological profile of new psychoactive substances. Journal of Psychopharmacology, 33(3), 347-354. (URL: [Link])

  • Tanda, G., & Frau, R. (2018). In Vivo Brain Microdialysis of Monoamines. Methods in Molecular Biology, 1734, 123-143. (URL: [Link])

  • Luethi, D., & Liechti, M. E. (2018). Pharmacological profiling of novel psychoactive substances. Current Topics in Behavioral Neurosciences, 39, 65-88. (URL: [Link])

  • Liao, X., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(7), 1735-1744. (URL: [Link])

  • News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. (URL: [Link])

  • Simmler, L. D., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(14), 3496-3507. (URL: [Link])

  • Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(1), 36-46. (URL: [Link])

  • Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly, 145, w14043. (URL: [Link])

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. (URL: [Link])

  • AseBio. (n.d.). Radioligand Binding Assays. (URL: [Link])

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(1), 36-46. (URL: [Link])

  • JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. (URL: [Link])

  • Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 680. (URL: [Link])

  • Schifano, F., et al. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 21(15), 5433. (URL: [Link])

  • Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 680. (URL: [Link])

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... (URL: [Link])

  • Hardebo, J. E., & Owman, C. (1980). Characterization of the in Vitro Uptake of Monoamines Into Brain Microvessels. Acta Physiologica Scandinavica, 108(3), 223-229. (URL: [Link])

  • Heikkila, R. E., et al. (1981). Rapid determination of dopamine uptake in synaptosomal preparations. Life Sciences, 28(4), 459-465. (URL: [Link])

  • Matera, C., et al. (2022). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols, 3(3), 101539. (URL: [Link])

  • Morgan, D., et al. (2009). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pain, 10(10), 1085-1094. (URL: [Link])

  • ResearchGate. (n.d.). SERT and DAT binding site and uptake analysis. (URL: [Link])

  • Kim, J., et al. (2017). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomolecules & Therapeutics, 25(6), 629-634. (URL: [Link])

  • Jayanthi, L. D., & Ramamoorthy, S. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.16. (URL: [Link])

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. (URL: [Link])

  • Google Patents. (n.d.).
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  • ResearchGate. (2006). Efficient Synthesis of 3Hydroxy1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3Position of 1,4Benzodiazepine Ring. (URL: [Link])

  • Vo, D., et al. (1992). Synthesis and beta-adrenergic antagonist activity of novel (3-oxazolinyl-1,4-dihydropyridyl) propanolamines. Drug Design and Discovery, 8(4), 265-272. (URL: [Link])

  • Micheli, F., et al. (2010). Synthesis and pharmacological evaluation of 3-aryl-3-azolylpropan-1-amines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(18), 5458-5462. (URL: [Link])

  • Hamzah, B. F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245. (URL: [Link])

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2018). Synthesis, Characterization and Evaluate the Biological Activity of Novel Heterocyclic Derivatives from Azomethine Compounds. Oriental Journal of Chemistry, 34(2), 976-983. (URL: [Link])

  • Baireddy, K., et al. (2024). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f][14][15]-oxazepin-3(2H) ones. Indian Journal of Chemistry, 63(12). (URL: [Link])

Sources

Application

"pharmacokinetic profiling of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride in rats"

Application Note: Pharmacokinetic Profiling of 3-(1,4-Oxazepan-4-yl)propan-1-ol Hydrochloride in Sprague-Dawley Rats Prepared by: Senior Application Scientist, Preclinical DMPK Target Audience: Researchers, Bioanalytical...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacokinetic Profiling of 3-(1,4-Oxazepan-4-yl)propan-1-ol Hydrochloride in Sprague-Dawley Rats

Prepared by: Senior Application Scientist, Preclinical DMPK Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

The Analytical Challenge of Highly Polar Aliphatic Amines

3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride is a highly hydrophilic, basic tertiary amine featuring a primary alcohol and a 1,4-oxazepane ring. In preclinical drug discovery, compounds with this physicochemical profile are frequently utilized as versatile pharmacophores to enhance aqueous solubility or modulate target binding thermodynamics. However, evaluating their pharmacokinetics (PK) presents a significant bioanalytical hurdle.

Because of its extreme polarity and basicity ( pKa​≈9.5 ), the free base exhibits negligible retention on standard C18 reversed-phase liquid chromatography (RPLC) columns. In RPLC, the compound co-elutes with the solvent front and endogenous salts, leading to catastrophic ion suppression in the mass spectrometer. To circumvent this, we engineered a self-validating bioanalytical workflow utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). HILIC provides orthogonal retention mechanisms—primarily partitioning into a water-enriched layer on the stationary phase—which is ideal for resolving highly polar monoamines from matrix interferences[1].

Rationale for Workflow Design & Causality

A robust bioanalytical method must be a self-validating system where sample preparation chemistry directly complements the chromatographic mode.

The "Solvent Mismatch" Phenomenon: In traditional RPLC, plasma samples are often precipitated with acetonitrile (ACN), dried, and reconstituted in a highly aqueous solvent to match the mobile phase. In HILIC, however, water is the strong eluting solvent, and ACN is the weak solvent[2]. If an aqueous sample is injected onto a HILIC column, it disrupts the stationary water layer, causing severe peak broadening and splitting.

The Causal Solution: We utilize a direct protein precipitation (PPT) method using 100% ACN. By mixing 1 part rat plasma with 3 parts ACN, the resulting supernatant contains ~75% ACN. This highly organic extract acts as a weak solvent plug, allowing direct injection onto the HILIC column. This not only preserves the integrity of the peak shape but also eliminates the time-consuming dry-down and reconstitution steps, minimizing the risk of analyte loss due to non-specific binding to polypropylene tubes.

PK_Workflow A In Vivo Dosing (SD Rats: IV & PO) B Serial Blood Sampling (K2EDTA, 0-24h) A->B C Plasma Separation (Centrifugation 4°C) B->C D Protein Precipitation (100% ACN + IS) C->D E HILIC LC-MS/MS (MRM 160.1 -> 100.1) D->E F PK Parameter Calculation (Non-Compartmental) E->F

Figure 1: End-to-end bioanalytical workflow for PK profiling using HILIC LC-MS/MS.

Self-Validating Experimental Protocol

This protocol is designed to meet the rigorous acceptance criteria outlined in the FDA Bioanalytical Method Validation Guidance (2018)[3] and the EMA ICH M10 guidelines[4].

In Vivo Dosing and Sampling
  • Animal Model: Male Sprague-Dawley (SD) rats (200–250 g), fasted overnight prior to oral dosing.

  • Formulation:

    • Intravenous (IV): 2 mg/kg dissolved in sterile 0.9% saline (due to the high aqueous solubility of the HCl salt).

    • Oral (PO): 10 mg/kg dissolved in reverse osmosis (RO) water.

  • Sampling: Blood (approx. 200 µL) is collected via the jugular vein into K2​EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Processing: Centrifuge immediately at 4,000 × g for 10 min at 4°C. Transfer plasma to pre-chilled 96-well plates and store at -80°C.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on wet ice.

  • Transfer 20 µL of plasma into a 96-well protein precipitation plate.

  • Add 80 µL of ice-cold 100% ACN containing the Internal Standard (IS: e.g., a stable isotope-labeled analog or structurally similar polar amine at 50 ng/mL).

  • Vortex the plate at 1,000 RPM for 5 minutes.

  • Centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer 50 µL of the supernatant to a clean autosampler plate and inject 2 µL into the LC-MS/MS system.

HILIC-MS/MS Analytical Conditions
  • Column: Acquity UPLC BEH HILIC (2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: Water containing 10 mM ammonium formate and 0.1% formic acid (FA). Note: Ammonium formate is critical in HILIC to ensure consistent ionic strength, which stabilizes the water layer and prevents secondary ion-exchange interactions with surface silanols[1].

  • Mobile Phase B: Acetonitrile containing 0.1% FA.

  • Flow Rate: 0.4 mL/min.

Table 1: HILIC Gradient Elution Profile

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.05.095.0
0.55.095.0
2.540.060.0
3.040.060.0
3.15.095.0
4.55.095.0
  • Mass Spectrometry (Positive ESI):

    • Analyte MRM: m/z 160.1 100.1 (Quantifier; cleavage of the propanol chain) and m/z 160.1 142.1 (Qualifier; loss of H2​O ).

    • System Suitability: The method must demonstrate a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL with a signal-to-noise ratio 10, and precision/accuracy within ± 15% (or ± 20% at LLOQ)[3].

Pharmacokinetic Data & Results

Following LC-MS/MS analysis, concentration-time data was subjected to Non-Compartmental Analysis (NCA). To ensure data trustworthiness, Incurred Sample Reanalysis (ISR) was performed on 10% of the study samples near Cmax​ and the elimination phase, yielding >90% agreement (well within the ICH M10 requirement of 67% of samples within ± 20%[4]).

Table 2: Summary of PK Parameters in SD Rats (Mean ± SD, n=4/group)

PK ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL1,840 ± 210 (at T0​ )3,150 ± 420
Tmax​ hrN/A0.5 ± 0.15
AUC0−∞​ hr*ng/mL2,450 ± 3108,200 ± 950
t1/2​ hr1.8 ± 0.32.1 ± 0.4
CL mL/min/kg13.6 ± 1.8N/A
Vdss​ L/kg1.45 ± 0.22N/A
Bioavailability ( F ) %N/A66.9%

Mechanistic Insights into Disposition and Metabolism

The pharmacokinetic profile of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride reveals several key mechanistic insights into its biological disposition:

  • Rapid Absorption & High Bioavailability: The Tmax​ of 0.5 hours and an absolute bioavailability of ~67% indicate rapid paracellular or transcellular absorption in the gastrointestinal tract, facilitated by the compound's low molecular weight and high aqueous solubility.

  • Volume of Distribution ( Vdss​ ): A Vdss​ of 1.45 L/kg exceeds the total body water of a rat (~0.67 L/kg), indicating moderate tissue penetration. Despite its hydrophilicity, the basic amine group likely drives partitioning into acidic subcellular compartments (e.g., lysosomes) via ion-trapping.

  • Clearance ( CL ) & Metabolism: The moderate clearance rate (13.6 mL/min/kg) suggests a combination of renal excretion of the unchanged parent drug (driven by its polarity) and hepatic metabolism.

Based on the functional groups present, we propose the following metabolic pathways occurring in rat hepatocytes, which should be monitored via high-resolution mass spectrometry (HRMS) in subsequent metabolite identification (MetID) studies.

Metabolism Parent 3-(1,4-Oxazepan-4-yl) propan-1-ol M1 N-Oxidation (CYP450 / FMO) Parent->M1 M2 Alcohol Oxidation (ADH / ALDH) -> Carboxylic Acid Parent->M2 M3 O-Glucuronidation (UGT) Parent->M3 Excretion Renal Excretion (Urine) Parent->Excretion Unchanged M1->Excretion M2->Excretion M3->Excretion

Figure 2: Proposed Phase I and Phase II metabolic pathways in rat hepatocytes.

By leveraging a targeted HILIC-MS/MS approach, researchers can bypass the severe matrix effects and poor retention typical of RPLC, ensuring that the pharmacokinetic profiling of highly polar amines is both scientifically rigorous and fully compliant with global regulatory standards.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation - Scientific guideline.[Link]

  • Danaceau, J. P., Chambers, E. E., & Fountain, K. J. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Bioanalysis, 4(7), 783-794.[Link]

  • Shimadzu Corporation. (n.d.). Increasing reporting confidence in metabolomics; RP and HILIC LC-MS/MS analysis in multiple tissue studies.[Link]

Sources

Method

Title: A Homogeneous, Fluorescence-Based Neurotransmitter Uptake Assay for High-Throughput Screening

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract Neurotransmitter transporters, which regulate synaptic signaling by clearing neurotransmitters from the synaptic cleft, are cr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

Neurotransmitter transporters, which regulate synaptic signaling by clearing neurotransmitters from the synaptic cleft, are critical targets for treating a range of neurological and psychiatric disorders, including depression, anxiety, and Parkinson's disease.[1][2] Historically, the functional assessment of these transporters has relied on radiolabeled substrates, a method burdened by safety concerns, high costs, and a low-throughput endpoint format.[1][3][4] This application note details the development, validation, and implementation of a homogeneous, no-wash, fluorescence-based assay for monitoring the activity of key monoamine transporters such as the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][5][6] By utilizing a fluorescent substrate that mimics endogenous neurotransmitters, this assay enables real-time kinetic or endpoint measurements in a high-throughput format, providing a robust and scalable platform for the discovery of novel transporter inhibitors.[6][7]

Introduction: The Shift from Radiometry to Fluorescence

The precise control of neurotransmitter concentration in the synapse is fundamental to neuronal communication. This regulation is primarily managed by a family of transmembrane proteins known as neurotransmitter transporters.[][9] These proteins act as molecular pumps, using ion gradients (typically Na+ and Cl-) to drive the reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine from the extracellular space back into the presynaptic neuron for recycling.[9][10] Their essential role in terminating neurotransmitter signals makes them prime targets for therapeutic intervention.[2]

For decades, the gold standard for measuring transporter function has been the radioligand uptake assay. While sensitive, this method presents significant drawbacks:

  • Safety and Disposal: Involves handling and disposal of radioactive materials.

  • Low Throughput: Typically requires multiple wash steps to separate internalized from external radioligand, making it cumbersome and difficult to automate.[3]

  • Endpoint Limitation: Generally provides only a single time-point measurement, obscuring the dynamic nature of transporter activity.[3]

The advent of fluorescence-based techniques has revolutionized the screening landscape.[11][12] These assays offer a safer, more efficient, and information-rich alternative, making them highly suitable for large-scale high-throughput screening (HTS) campaigns aimed at identifying new drug candidates.[3][13][14]

Scientific Principles of the Assay

The core of this assay is a "mix-and-read" format that eliminates wash steps, a critical feature for HTS feasibility.[7] This is achieved through the synergistic action of two key components: a fluorescent neurotransmitter analog and an extracellular masking dye.

2.1. Mechanism of Action Neurotransmitter transporters cotransport substrates along with sodium and chloride ions, harnessing the electrochemical gradient to move the neurotransmitter against its concentration gradient.[][9] The assay leverages this natural biological function.

  • Fluorescent Substrate: A proprietary fluorescent dye is designed to act as a substrate for the transporter of interest (e.g., DAT, NET, or SERT).[5][7] This molecule typically has low fluorescence in the aqueous extracellular medium.

  • Active Transport: Upon addition to cells expressing the target transporter, the fluorescent substrate is actively transported into the cytoplasm.

  • Signal Generation: The intracellular environment causes the substrate to become brightly fluorescent. The accumulation of the dye inside the cell leads to a measurable increase in the overall fluorescence signal over time.[15]

  • Extracellular Quenching: A key innovation is the inclusion of a masking dye in the assay buffer.[6][7] This non-cell-permeable molecule efficiently quenches the fluorescence of any substrate remaining in the extracellular space.[15] This eliminates the need for wash steps, as only the internalized, signal-producing fluorophore is detected.

This elegant principle allows for the direct, real-time measurement of transporter activity on a bottom-read fluorescence plate reader.[7] Inhibition of the transporter by a test compound prevents the uptake of the fluorescent substrate, resulting in a low fluorescence signal.

G cluster_1 Cytoplasm probe_ext {Fluorescent Substrate (Low Fluorescence)|+ Masking Dye (Quencher)} transporter Neurotransmitter Transporter (e.g., SERT) probe_ext->transporter Active Transport compound Inhibitor (Test Compound) compound->transporter Blockade probe_int {Fluorescent Substrate|(Bright Signal)} transporter->probe_int

Caption: Assay Principle Diagram.

Assay Development and Optimization

A robust and reliable HTS campaign is built upon a foundation of meticulous assay development.[16] Each parameter must be empirically determined to ensure the assay is sensitive, reproducible, and cost-effective.

3.1. Selection of Reagents and Cell Lines

  • Cell Lines: The assay is designed for use with adherent cell lines stably overexpressing a single human neurotransmitter transporter, such as HEK293-hSERT, HEK293-hNET, or CHO-hDAT. A parental cell line lacking the transporter should be used as a negative control during initial development to confirm transporter-specific uptake.[7]

  • Fluorescent Probe: Use a validated fluorescent substrate known to be transported by the target of interest. Commercial kits are available that provide an optimized fluorescent substrate and masking dye solution (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[1][6][7]

3.2. Optimization of Critical Parameters The goal of optimization is to achieve the largest and most consistent signal window between the positive control (no inhibition) and negative control (full inhibition).

Protocol 1: Cell Seeding Density Optimization

  • Prepare a suspension of the desired cell line (e.g., HEK-hSERT).

  • Seed a 96-well or 384-well clear-bottom, black-walled plate with varying cell densities (e.g., from 10,000 to 80,000 cells/well for a 96-well plate).[7]

  • Incubate overnight (approx. 20 hours) at 37°C, 5% CO₂ to allow cells to form a confluent monolayer.[7]

  • On the day of the assay, prepare a negative control by adding a known, potent inhibitor of the transporter (e.g., 10 µM Desipramine for NET) to half of the wells for each density.

  • Add the fluorescent substrate/masking dye solution to all wells according to the manufacturer's protocol.

  • Incubate for a set time (e.g., 30 minutes) at 37°C.

  • Read the fluorescence on a bottom-read plate reader (e.g., Ex/Em ~440/520 nm).[7]

  • Calculate the Signal-to-Background (S/B) ratio for each density: S/B = (Mean Fluorescence of Positive Control) / (Mean Fluorescence of Negative Control).

  • Select the cell density that provides the optimal S/B ratio without excessive cell growth.

Table 1: Example Cell Density Optimization Data (HEK-hNET)

Cell Density (cells/well) Mean Signal (RFU) Mean Background (RFU) S/B Ratio
10,000 15,000 2,500 6.0
20,000 28,000 2,600 10.8
40,000 45,000 2,550 17.6
60,000 47,000 2,650 17.7

| 80,000 | 48,000 | 2,800 | 17.1 |

Causality: An optimal cell density ensures sufficient transporter expression for a robust signal without causing cell overgrowth, which can lead to altered cell physiology and assay variability.

3.3. DMSO Tolerance Since compound libraries are typically stored in 100% DMSO, the assay must be tolerant to the final concentration of DMSO used in the screen (usually 0.5-1.0%).[17]

  • Procedure: Run the assay with the optimized cell density while titrating DMSO from 0% to 2.0%.

  • Analysis: Plot the S/B ratio against the DMSO concentration. The highest concentration of DMSO that does not significantly degrade the S/B ratio is the maximum allowable concentration for the HTS.

Assay Validation for High-Throughput Screening

Assay validation is a critical risk-reduction step that systematically proves an assay is robust, reproducible, and suitable for screening thousands of compounds.[16][18] The primary goal is to demonstrate that the assay can reliably distinguish hits from inactive compounds at scale.

4.1. Key Statistical Parameters

  • Z'-Factor: This is the most widely accepted statistical parameter for quantifying the quality of an HTS assay. It measures the separation between the positive and negative control distributions.[18]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Acceptance Criteria: An assay with a Z'-factor ≥ 0.5 is considered excellent and robust for HTS.[18]

Protocol 2: Three-Day HTS Assay Validation

  • Objective: To assess plate uniformity, day-to-day reproducibility, and the stability of the Z'-factor.[17][18]

  • Plate Layout: On three separate days, prepare three 384-well plates per day. Each plate should be configured with alternating columns of positive controls (cells + dye + DMSO) and negative controls (cells + dye + potent inhibitor). This layout helps detect any systematic errors across the plate, such as edge effects.[19]

Day 1, 2, & 3:

  • Plate cells at the optimized density and incubate overnight.

  • Prepare three identical 384-well plates.

  • Add vehicle (DMSO) to 192 wells (e.g., columns 1, 3, 5...23).

  • Add a saturating concentration of a known inhibitor to the other 192 wells (e.g., columns 2, 4, 6...24).

  • Add the fluorescent substrate/masking dye solution to all wells.

  • Incubate for the optimized time at 37°C.

  • Read the fluorescence on the designated HTS plate reader.

  • For each plate, calculate the Mean, Standard Deviation, Signal-to-Background, and Z'-factor.

  • Analyze the data for trends (e.g., higher or lower signals at the plate edges) and assess inter-plate and inter-day variability (Coefficient of Variation, CV%).

Table 2: Example HTS Validation Summary

Day Plate Mean Positive (RFU) Mean Negative (RFU) S/B Ratio Z'-Factor CV% (Positive)
1 1 46,100 2,800 16.5 0.78 4.5%
1 2 45,500 2,750 16.5 0.81 4.2%
1 3 46,300 2,810 16.5 0.79 4.8%
2 1 44,900 2,700 16.6 0.75 5.1%
2 2 45,200 2,730 16.6 0.77 4.9%
2 3 44,800 2,690 16.7 0.80 4.6%
3 1 46,500 2,850 16.3 0.76 5.3%
3 2 46,800 2,880 16.3 0.79 5.0%

| 3 | 3 | 46,600 | 2,860 | 16.3 | 0.78 | 5.2% |

Trustworthiness: Consistently achieving a Z'-factor > 0.7 and a CV < 10% across multiple days and plates demonstrates that the assay is highly reliable and ready for a full screening campaign.[18]

G A Assay Concept (Fluorescent Substrate) B Cell Line Selection (e.g., HEK-hSERT) A->B C Parameter Optimization B->C D Cell Density C->D E Incubation Time C->E F DMSO Tolerance C->F G Assay Validation (HTS) D->G E->G F->G H Plate Uniformity (Intra-plate) G->H I Reproducibility (Inter-plate & Inter-day) G->I J Statistical Analysis (Z'-Factor > 0.5) G->J K Ready for HTS H->K I->K J->K

Caption: Assay Development and Validation Workflow.

High-Throughput Screening Protocol

This protocol is designed for a fully automated HTS system using 384-well plates.

Protocol 3: HTS Implementation

  • Cell Plating: Using an automated liquid handler, plate cells (e.g., HEK-hSERT) at the pre-determined optimal density in 25 µL of culture medium into 384-well assay plates. Incubate overnight (18-24 hours).

  • Compound Transfer: Use an acoustic dispenser (e.g., Echo) or pin tool to transfer a small volume (e.g., 25-50 nL) of compound from the library source plates to the assay plates.

  • Control Wells:

    • Negative Control (100% Inhibition): Dedicate two columns (e.g., 23 & 24) for a known inhibitor at a high concentration (e.g., 10 µM Desipramine).

    • Positive Control (0% Inhibition): Dedicate two columns (e.g., 1 & 2) for vehicle (DMSO) only.

  • Compound Incubation: Incubate the plates with compounds for 15-30 minutes at 37°C to allow for target engagement.

  • Reagent Addition: Add 25 µL of the 2X concentrated fluorescent substrate/masking dye solution to all wells simultaneously using a bulk reagent dispenser.

  • Final Incubation: Incubate the plates for the optimized duration (e.g., 30-60 minutes) at 37°C, protected from light.

  • Plate Reading: Read the plates on an automated, bottom-read fluorescence plate reader integrated into the HTS system.

Data Analysis and Hit Triaging

Raw data from an HTS campaign requires careful processing to identify true hits and eliminate false positives.[20][21]

  • Normalization: Raw fluorescence values are normalized to the plate-specific controls:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

  • Hit Selection: A primary hit is defined as any compound that exceeds a certain inhibition threshold, typically >50% or >3 standard deviations from the mean of the sample population.

  • Counter-Screening & Hit Triaging: Primary hits must be rigorously triaged to remove compounds that interfere with the assay technology.[20][22]

    • Autofluorescence: Re-test hit compounds in an empty well (no cells, no dye) to see if the compound itself is fluorescent at the assay wavelengths.[23]

    • Fluorescence Quenching: Test hits in a cell-free system with the fluorescent substrate to see if they quench the signal.

    • Aggregators: Many compounds form colloidal aggregates at high concentrations, which can non-specifically inhibit proteins.[23] A common counter-screen is to re-test hits in the presence of a low concentration of non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of potency suggests aggregation.[23]

  • Dose-Response Confirmation: Compounds that pass the triaging steps are re-tested in a 10-point dose-response format to confirm their activity and determine their potency (IC₅₀).

G cluster_counterscreens False Positive Removal raw_data Raw Fluorescence Data (Per Well) normalize Data Normalization (% Inhibition) raw_data->normalize hit_picking hit_picking normalize->hit_picking triage Hit Triage / Counter-Screens hit_picking->triage autofluor Autofluorescence Check triage->autofluor quenching Quenching Check triage->quenching aggregation Aggregation Assay triage->aggregation confirmed_hits Confirmed Hits dose_response Dose-Response Curve (IC50 Determination) confirmed_hits->dose_response leads Validated Leads for Downstream Chemistry dose_response->leads autofluor->confirmed_hits quenching->confirmed_hits aggregation->confirmed_hits

Caption: HTS Data Analysis and Hit Triage Pipeline.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) 1. Sub-optimal cell density.2. Reagent instability.3. Inconsistent incubation times.1. Re-optimize cell seeding density.2. Prepare fresh reagents daily.3. Ensure consistent timing with automation.
High CV% (>15%) 1. Inconsistent cell plating.2. Liquid handling errors.3. Edge effects due to evaporation.1. Ensure a homogeneous cell suspension before plating.2. Calibrate and maintain automated liquid handlers.3. Use plates with lids; do not use outer wells for samples.
High False Positive Rate 1. Compound library contains many assay interference compounds.1. Implement a robust hit triage workflow early.2. Flag known Pan-Assay Interference Compounds (PAINS).

References

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Medicalexpo.
  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?.
  • Eshleman, A. J., et al. (n.d.). Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. PMC.
  • BOC Sciences. (n.d.). What are Neurotransmitter Transporters and Their Inhibitors?.
  • Bergles, D. (n.d.). Neurotransmitter Transporters.
  • Gnegy, M. E. (2011, December 15). Fluorescent reporters of monoamine transporter distribution and function. PubMed.
  • Kopajtic, T. A., et al. (2023, November 15). Illuminating the monoamine transporters: Fluorescently labelled ligands to study dopamine, serotonin and norepinephrine transporters. PubMed.
  • Zhang, J. H., et al. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen.
  • Shuker, S., et al. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Freissmuth, M., et al. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. ResearchGate.
  • Iversen, P. W., et al. (2012, May 1). HTS Assay Validation. NCBI Bookshelf.
  • Iversen, L. (2006, January 9). Neurotransmitter transporters and their impact on the development of psychopharmacology. British Journal of Pharmacology.
  • Fowler, C. J., et al. (2008, March 30). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Technology Networks. (2025, September 25). High-Throughput Screening - Drug Discovery.
  • Robinson, G. (2025, August 8). Neurotransmitter Transporters: Mechanisms, Targets, and Therapy. NCOA.
  • BenchChem. (2025). Troubleshooting assay interference in Fenticonazole high-throughput screening.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet.
  • Dragiev, P., et al. (2012, July 15). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics.
  • Wassermann, A. M., et al. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC.
  • Wang, Y., et al. (2021, March 13). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry.
  • Wu, Z., et al. (2013, January 23). Data Analysis Approaches in High Throughput Screening. IntechOpen.
  • Platypus Neuroscience. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).

Sources

Technical Notes & Optimization

Troubleshooting

"reducing non-specific binding in radioligand assays for monoamine transporters"

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with a common, yet critical, bottleneck in neuropharmacology: High Non-Spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with a common, yet critical, bottleneck in neuropharmacology: High Non-Specific Binding (NSB) .

When assaying Monoamine Transporters (MATs)—specifically the Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters—the lipophilic and basic nature of standard radioligands often leads to excessive background noise. High NSB compresses your specific binding window, artificially inflates Ki​ values, and ruins the statistical robustness (Z'-factor) of high-throughput screens[1][2].

This guide abandons generic advice. Instead, we will dissect the physiochemical causality of NSB and provide self-validating, step-by-step protocols to rescue your assay's signal-to-noise ratio.

The Causality of Non-Specific Binding in MAT Assays

To eliminate NSB, you must first understand its physical origins. NSB in MAT radioligand assays is rarely a single phenomenon; it is a combination of three distinct mechanisms:

  • Electrostatic Adsorption (The Filter Problem): Glass fiber filters (GF/B or GF/C) are composed of borosilicate glass, which possesses exposed silanol groups (-Si-OH). At a physiological pH of 7.4, these groups deprotonate into negatively charged -Si-O⁻ ions. Because most MAT radioligands (e.g., [³H]citalopram, [³H]WIN 35,428) are basic amines, they carry a positive charge at pH 7.4. This results in a massive electrostatic attraction between the radioligand and the filter[3].

  • Hydrophobic Partitioning (The Lipid Problem): Transporter ligands are inherently lipophilic (necessary for crossing the blood-brain barrier)[4]. In crude membrane preparations, these ligands will partition non-specifically into the lipid bilayer of non-target vesicles.

  • Plastic Adhesion: Highly lipophilic ligands will precipitate out of aqueous buffers and coat the hydrophobic walls of polystyrene 96-well plates.

Mechanistic Pathway of NSB and Blockade

Mechanism cluster_nsb Sources of Non-Specific Binding cluster_solutions Mitigation Strategies Ligand Radioligand (Lipophilic & Basic Amine) Filter Glass Fiber Filter (Negative Silanol Groups) Ligand->Filter Electrostatic Attraction Plastic Assay Plate Walls (Hydrophobic Surface) Ligand->Plastic Hydrophobic Interaction Lipids Non-Target Lipids (Membrane Prep) Ligand->Lipids Partitioning PEI 0.3% - 0.5% PEI Treatment (Polycationic Charge Masking) PEI->Filter Neutralizes Charge BSA 0.1% BSA Addition (Hydrophobic Sink) BSA->Plastic Coats Surface BSA->Lipids Extracts Free Ligand Wash Ice-Cold Wash Buffer (Thermal Kinetic Trapping)

Caption: Mechanisms of non-specific binding in MAT assays and their targeted physicochemical mitigations.

Standardized Assay Parameters & Data Presentation

Before troubleshooting, ensure your baseline parameters align with industry standards. The choice of the "cold" (unlabeled) displacer used to define NSB is critical. It must be structurally distinct from your radioligand to ensure you are not simply competing for non-specific plastic/lipid binding sites[1][5].

Table 1: Validated Radioligands and NSB Displacers for MATs

Transporter TargetRecommended RadioligandSpecific ActivityCold Displacer (to define NSB)Displacer Conc.
SERT (Serotonin)[³H]Citalopram~80 Ci/mmolParoxetine or Fluoxetine10 µM
DAT (Dopamine)[³H]WIN 35,428 (CFT)~80 Ci/mmolMazindol or GBR 1290910 µM
NET (Norepinephrine)[³H]Nisoxetine~85 Ci/mmolDesipramine10 µM

(Data synthesized from validated pharmacological screening protocols[1][6][7])

Step-by-Step Troubleshooting Protocols

If your NSB exceeds 20-30% of your total binding, implement the following self-validating protocols sequentially.

Protocol A: Polyethylenimine (PEI) Filter Treatment

The Logic: Polyethylenimine (PEI) is a highly branched, cationic polymer. Pre-soaking the filters in PEI coats the glass fibers, converting their net negative charge to a net positive charge, thereby repelling the basic radioligand[3][8][9].

Step-by-Step Methodology:

  • Prepare a 0.3% to 0.5% (v/v) solution of PEI in distilled water. Note: PEI is viscous; ensure thorough mixing using a magnetic stirrer for at least 30 minutes.

  • Adjust the pH of the PEI solution to 7.4 using HCl. (Un-neutralized PEI is highly basic and can degrade your ligand or receptor).

  • Submerge the GF/B or GF/C filter plates completely in the PEI solution.

  • Incubate at room temperature for a minimum of 60 minutes (up to 2 hours)[6][10].

  • Self-Validation Step: Run a "Blank Filter Control." Add assay buffer, radioligand, and cold displacer to the well, but omit the cell membranes . Filter and count. The resulting Counts Per Minute (CPM) should be <1% of the total added radioactivity. If it is higher, increase PEI concentration to 0.5% or extend the soak time.

Protocol B: Buffer Optimization (The BSA Sink)

The Logic: If your Blank Filter Control shows low CPM, but your actual assay still has high NSB, the radioligand is partitioning into non-target membrane lipids. Bovine Serum Albumin (BSA) acts as a "lipid sink," binding free lipophilic molecules and keeping them in the aqueous phase so they can be washed away[5].

Step-by-Step Methodology:

  • Prepare your standard Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 KCl, pH 7.4)[6].

  • Add Fatty-Acid Free BSA to a final concentration of 0.1% (w/v). Crucial: Use fatty-acid free BSA to prevent introducing exogenous lipids that could interfere with the transporter.

  • Utilize this BSA-supplemented buffer for both the membrane dilution and the radioligand dilution.

Protocol C: Kinetic Trapping via Wash Stringency

The Logic: The goal of washing is to remove unbound ligand without disrupting the specifically bound ligand-receptor complex. This relies on thermal kinetics. Lowering the temperature drastically reduces the dissociation rate constant ( koff​ ) of the specific complex, "trapping" the ligand on the target[6][8].

Step-by-Step Methodology:

  • Ensure your Wash Buffer (50 mM Tris-HCl, pH 7.4) is strictly maintained at 4°C (keep it on ice throughout the harvesting process)[6][8].

  • Terminate the assay by rapid vacuum filtration using a 96-well cell harvester.

  • Immediately wash the filters 3 to 5 times with 250 µL of the ice-cold wash buffer[6].

  • Self-Validation Step: Do not let the filters sit dry under the vacuum between washes. The washes must be rapid and sequential to prevent the localized re-concentration of the radioligand on the filter matrix.

Troubleshooting Workflow Diagram

Workflow Start High NSB Detected (>30% of Total Binding) Step1 1. Filter Pre-treatment Soak GF/B or GF/C in 0.3-0.5% PEI Start->Step1 Step2 2. Buffer Optimization Add 0.1% BSA to Assay Buffer Step1->Step2 Step3 3. Wash Stringency Rapid filtration + Ice-cold Buffer Step2->Step3 Step4 4. Radioligand Concentration Ensure [L] ≤ Kd Step3->Step4 Check Evaluate NSB Is NSB < 15%? Step4->Check Success Assay Validated Proceed with Screening Check->Success Yes Fail Troubleshoot Cold Ligand Check pharmacological displacer Check->Fail No

Caption: Sequential workflow for identifying and eliminating sources of non-specific binding.

Frequently Asked Questions (FAQs)

Q1: I treated my filters with 0.3% PEI, but my specific binding actually decreased. What happened? A: You likely did not adjust the pH of the PEI solution. Unbuffered PEI is highly alkaline (pH > 10). When the cell membranes hit the unbuffered PEI on the filter, the localized high pH denatures the monoamine transporters, destroying your specific binding sites. Always neutralize your PEI to pH 7.4 with HCl before soaking.

Q2: How do I know if my radioligand concentration is causing high NSB? A: NSB increases linearly with radioligand concentration, whereas specific binding is saturable[2]. If you are using a radioligand concentration significantly higher than its Kd​ (e.g., using 10 nM when the Kd​ is 1 nM), you are driving the ligand into non-specific sites without gaining additional specific signal. Action: Perform a saturation binding curve and ensure your screening concentration [L] is at or slightly below the Kd​ [5].

Q3: Can I use the same unlabeled test compound to define my NSB? A: No. This is a common and critical error. If you use a high concentration of your test compound (e.g., "Compound X") to define NSB, you are assuming Compound X only binds to the target transporter. If Compound X also binds to lipids or plastic, it will displace the radioligand from those non-specific sites as well. This will artificially inflate your calculated "specific" binding. Always use a well-characterized, structurally distinct pharmacological standard (e.g., Paroxetine for SERT) to define the true NSB window[1][5].

Q4: I am testing highly lipophilic novel compounds. They seem to be crashing out of the assay buffer, causing erratic data. How do I fix this? A: Highly lipophilic test compounds (high LogP) will precipitate in aqueous buffers or adhere to the plastic tips and plates. To resolve this:

  • Keep the final DMSO concentration in the assay at 1% (ensure your vehicle controls match this).

  • Use 96-well plates made of low-binding polypropylene rather than standard polystyrene.

  • Ensure the 0.1% BSA is present in the buffer, as it acts as a carrier protein for lipophilic drugs[5].

References

  • Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. National Institutes of Health (PMC). Available at:[Link]

  • Considerations in the Development of Reversibly Binding PET Radioligands for Brain Imaging. National Institutes of Health (PMC). Available at:[Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at:[Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods. National Institutes of Health (PMC). Available at:[Link]

  • SIGMA RECEPTOR BINDING ASSAYS. National Institutes of Health (PMC). Available at:[Link]

  • Utility of polycation-treated filters for the assay of receptors for VIP. PubMed. Available at:[Link]

  • Polyethylenimine Carriers for Drug and Gene Delivery. ResearchGate. Available at:[Link]

Sources

Optimization

"troubleshooting low yield in the cyclization step of 1,4-oxazepane synthesis"

Welcome to the Technical Support Center for Heterocyclic Synthesis. Synthesizing medium-sized rings, particularly the 7-membered 1,4-oxazepane core, presents unique thermodynamic and kinetic hurdles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. Synthesizing medium-sized rings, particularly the 7-membered 1,4-oxazepane core, presents unique thermodynamic and kinetic hurdles. This guide provides actionable troubleshooting steps, validated protocols, and mechanistic insights to help you overcome low yields during the critical cyclization step.

Visualizing the Reaction Dynamics

ReactionDynamics LP Linear Precursor (Acyclic) TS Conformational Alignment (Rotational Penalty) LP->TS Activation POLY Oligomers/Polymers (Undesired) LP->POLY High Concentration ELIM Elimination Products (Undesired) LP->ELIM Strong Base/Heat OX 1,4-Oxazepane (Desired) TS->OX High Dilution

Mechanistic divergence in 1,4-oxazepane synthesis highlighting competing pathways.

FAQ 1: Kinetics and Concentration

Q: My LC-MS shows a mass spectrum dominated by dimers and oligomers instead of the 1,4-oxazepane product. How do I favor intramolecular cyclization?

A: You are encountering a classic kinetic competition. The formation of a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings because the two reactive ends of the linear precursor have a lower probability of encountering each other[1]. Consequently, intermolecular collisions (leading to polymerization) outcompete the intramolecular ring closure[2].

To solve this, you must artificially lower the rate of intermolecular reactions by using high dilution conditions (typically 0.001–0.01 M)[2]. Because running reactions in massive volumes of solvent is impractical on a larger scale, we recommend a pseudo-high dilution approach using a syringe pump. This maintains a near-zero steady-state concentration of the reactive linear precursor while allowing the product to accumulate in a standard volume of solvent.

Protocol: Pseudo-High Dilution Alkylation Workflow

Purpose: To synthesize 1,4-oxazepane via intramolecular alkylation while suppressing polymerization.

  • Preparation of the Receiving Flask: Add the chosen base (e.g., 2.0 eq of anhydrous K₂CO₃ or DIPEA) to 50 mL of anhydrous, degassed solvent (e.g., Acetonitrile or DMF) in a round-bottom flask. Heat to the required reaction temperature (e.g., 60 °C) under an argon atmosphere.

  • Precursor Solution: Dissolve the linear acyclic precursor (1.0 mmol) in 20 mL of the same anhydrous solvent.

  • Syringe Pump Addition: Load the precursor solution into a gas-tight syringe. Use a syringe pump to add this solution dropwise to the receiving flask at a highly controlled rate of 1.0 to 1.5 mL/hour.

  • Completion and Workup: Once the addition is complete, allow the reaction to stir for an additional 2 hours to ensure complete consumption of the intermediate. Filter off the inorganic salts and concentrate under reduced pressure.

FAQ 2: Conformational Control & Protecting Groups

Q: I am using high dilution, but my linear N-acyl precursor simply won't cyclize. I recover mostly unreacted starting material. What is wrong?

A: The failure likely lies in the conformational preference of your protecting group. N-acyl groups (such as standard amides or carbamates) strongly prefer a trans-conformation to minimize steric clash[1]. This trans-preference directs the reactive termini of your linear precursor away from each other, making the transition state for a 7-membered ring geometrically inaccessible[1].

To overcome this, you must switch to a protecting group that accommodates or forces a cis-like conformation. Replacing the N-acyl group with a removable alkyl group, such as a p-methoxybenzyl (PMB) group, removes the rigid amide bond character, allowing the molecule to freely rotate into the correct conformation for cyclization[1]. Alternatively, using pseudoprolines can induce a structural kink that pre-organizes the chain for ring closure[1].

Table 1: Impact of N-Substitution on 1,4-Oxazepane Cyclization Yield

N-Protecting GroupConformation PreferenceTypical Cyclization YieldPrimary Mechanistic Issue
N-Acyl (Unsubstituted) Trans0%Reactive ends held too far apart; fails to reach transition state[1].
N-Alkyl (e.g., Methyl) Mixed Cis/Trans15 - 20%Low yield; difficult to deprotect post-cyclization[1].
N-PMB (p-Methoxybenzyl) Flexible / Cis-accommodating> 60%Optimal flexibility; easily removed post-cyclization[1].
Pseudoproline Pre-organized Kink> 60%Forces the necessary geometry for medium-sized ring closure[1].

FAQ 3: Alternative Cyclization Strategies

Q: SN2-based intramolecular alkylation is yielding too much elimination byproduct (alkenes). Are there alternative bond-forming strategies for the oxazepane core?

A: Yes. If the leaving group is too prone to E2 elimination under basic conditions, you should pivot to a catalyst-driven approach. Two highly effective alternatives are Ring-Closing Metathesis (RCM) and Hydroalkoxylation-Reduction .

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming 7-membered rings using a ruthenium-based catalyst (e.g., Grubbs II)[2]. It requires a diene precursor and operates under neutral conditions, completely avoiding base-catalyzed elimination[2].

  • Substituent-Directed Cycloisomerization: This modern approach utilizes an alkynyl amino alcohol precursor. Using a Silver (AgOTf) catalyst, the alkyne undergoes a 7-endo-dig hydroalkoxylation followed by reduction with triethylsilane (Et₃SiH) to yield the 1,4-oxazepane with excellent diastereoselectivity[3].

Protocol: Ru-Catalyzed Ring-Closing Metathesis (RCM) for 1,4-Oxazepane

Purpose: Base-free cyclization of a diene precursor to form a 1,4-oxazepane ring.

  • Solvent Preparation: Rigorously degas anhydrous Dichloromethane (DCM) by sparging with argon for 30 minutes. Oxygen and moisture rapidly deactivate Ru-catalysts[2].

  • Substrate Dilution: Dissolve the diene precursor in the degassed DCM to achieve a final concentration of 0.005 M (critical to prevent cross-metathesis/polymerization)[2].

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5-10 mol%) in one portion under a stream of argon.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40 °C) for 12-24 hours[2]. Monitor via TLC or LC-MS.

  • Quenching: Add a small amount of ethyl vinyl ether to quench the active Ru-carbene, stir for 30 minutes, and concentrate for column chromatography.

Diagnostic Workflow for Low Yields

Use the following logic tree to systematically identify and resolve your cyclization issues based on your crude reaction analysis.

Troubleshooting START Issue: Low Yield in Cyclization Q1 Identify Major Byproduct via LC-MS START->Q1 B1 Oligomers / Polymers Q1->B1 B2 Unreacted Starting Material Q1->B2 B3 Elimination (Alkenes) Q1->B3 S1 Implement Pseudo-High Dilution (Syringe Pump, <0.01M) B1->S1 S2 Check N-Protecting Group (Switch Acyl to PMB) B2->S2 S3 Switch to Non-Nucleophilic Base (e.g., DIPEA) or try RCM B3->S3

Diagnostic workflow for resolving low yields in 1,4-oxazepane ring closure.

References

  • Title: Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis Source: Benchchem URL
  • Title: Substituent-Directed Cycloisomerization Reduction Cascade for Synthesizing Oxacycles Source: Thieme Connect URL

Sources

Troubleshooting

"protocol for ensuring the stability of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride in solution"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride. This compound—featuring a homomorpholine (1,4-oxazepane) ring and a primary alcohol—presents unique challenges in solution due to its susceptibility to pH-driven hydrolysis and oxidative degradation.

This guide provides a self-validating framework to ensure absolute experimental reproducibility and structural integrity of your compound during drug development workflows.

Section 1: Core Stability Principles & Causality (FAQ)

Q: What are the primary degradation pathways for 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride in aqueous solution? A: The stability of this molecule is governed by three distinct structural features:

  • Acid-Catalyzed Ether Cleavage: The 1,4-oxazepane ring contains an ether linkage. Under strongly acidic conditions (pH < 4.0), the ether oxygen becomes protonated, leading to rapid, acid-catalyzed hydrolytic cleavage and subsequent ring-opening[1].

  • pH-Dependent Free-Basing: The pKa of the 1,4-oxazepane conjugate acid is approximately 8.4–8.7[2]. If the solution pH exceeds 8.0, the compound converts from its water-soluble hydrochloride salt into its highly lipophilic free base. This drastically reduces aqueous solubility and exposes the tertiary amine to oxidative degradation.

  • Primary Alcohol Oxidation: In the presence of dissolved oxygen or transition metal impurities, the propan-1-ol moiety can oxidize into an aldehyde or carboxylic acid.

Q: Why does the compound degrade so rapidly when dissolved in unbuffered, pure water? A: This is a classic causality of salt hydrolysis. Because 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride is a salt formed from a weak base and a strong mineral acid (HCl), it undergoes partial hydrolysis in pure water, releasing hydronium ions ( H+ )[3]. An unbuffered aqueous solution of this compound will naturally self-acidify, often drifting to a pH of 3.5–4.5. Over prolonged storage, this auto-generated acidic environment acts as a catalyst for the hydrolytic cleavage of the oxazepane ring[1].

Section 2: Troubleshooting Guide - Common Experimental Issues

Issue 1: Rapid loss of compound and appearance of secondary peaks in HPLC-UV/MS.
  • Symptoms: Significant decrease in the parent peak area during long-term storage, accompanied by new, highly polar unidentified peaks in the chromatogram.

  • Causality: The solution pH has likely drifted below 4.0, triggering acid-catalyzed hydrolysis of the 1,4-oxazepane ring[1]. Alternatively, dissolved oxygen has oxidized the tertiary amine to an N-oxide.

  • Resolution: Never store the compound in unbuffered water. Always utilize a non-reactive buffer (e.g., Sodium Acetate or MOPS) to lock the pH between 5.5 and 7.0. Purge all storage solutions with Argon to displace dissolved oxygen.

Issue 2: Precipitation or cloudiness observed upon dilution into biological assay buffers.
  • Symptoms: The stock solution is clear, but upon adding it to a pH 7.4 biological buffer (e.g., PBS or HEPES), a fine white precipitate forms.

  • Causality: Localized high-pH pockets during mixing cause the compound to approach its pKa (~8.5)[2], transiently forming the insoluble free base.

  • Resolution: Pre-dilute your concentrated stock solution in a mildly acidic transition buffer (pH 5.5) before final introduction into the pH 7.4 assay buffer. Ensure rapid vortexing during addition to prevent localized alkaline micro-environments.

Section 3: Standard Operating Protocols (SOPs)

Protocol A: Preparation of a Self-Validating 10 mM Aqueous Stock Solution

This protocol ensures the compound remains stable for up to 30 days at 4°C by preventing self-acidification and oxidation.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to exactly 5.5 using 0.1 M Acetic Acid or 0.1 M NaOH.

  • Degassing: Sonicate the buffer under vacuum for 10 minutes, followed by sparging with Argon gas for 15 minutes to remove dissolved oxygen.

  • Dissolution: Accurately weigh the required mass of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride. Slowly add the degassed buffer while gently swirling. Do not sonicate or heat the solution, as thermal stress accelerates hydrolysis.

  • System Validation (Critical): Measure the pH of the final solution.

    • Self-Validation Check: The pH must remain between 5.3 and 5.7. A drop of more than 0.2 pH units indicates that the buffer capacity is insufficient to overcome the salt's natural acidity. If this occurs, discard the solution and prepare a higher molarity buffer (e.g., 100 mM).

  • Storage: Aliquot the solution into amber glass vials to prevent photolysis, blanket the headspace with Argon, seal tightly with PTFE-lined caps, and store at 4°C.

Protocol B: Forced Degradation & Stability-Indicating Assay

To confidently track the stability of this compound, you must establish a stability-indicating HPLC method by intentionally degrading the compound to identify its degradation products[4].

  • Acid Stress: Mix 1 mL of a 1 mg/mL stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Stress: Mix 1 mL of the stock with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours (avoid heat to prevent total destruction of the molecule).

  • Oxidative Stress: Mix 1 mL of the stock with 1 mL of 3% H2​O2​ . Incubate at room temperature for 6 hours.

  • Neutralization: Neutralize all stressed samples to pH 7.0 using an equivalent amount of acid or base to halt degradation[4].

  • Analysis: Analyze via Reverse-Phase HPLC-MS using a C18 column. Use a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

    • Self-Validation Check: Calculate the mass balance. The sum of the parent peak area and the degradant peak areas must equal ≥95% of the initial unstressed parent peak area. A mass balance <95% indicates the formation of volatile degradants or insoluble polymers.

Section 4: Quantitative Data & Stability Metrics

The following table summarizes the causal relationship between environmental conditions and the stability profile of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride.

Environmental ConditionpH RangeTemperaturePrimary Degradation PathwayExpected Stability / Half-Life
Unbuffered Aqueous 3.5 – 4.5 (Drifting)25°CAcid-catalyzed ether cleavage< 7 days (Significant loss)
Buffered Acidic < 3.025°CRapid oxazepane ring hydrolysis< 24 hours
Buffered Neutral 5.5 – 7.04°CNone (Optimal Condition)> 30 days (Stable)
Buffered Basic > 8.025°CFree-basing, Oxidation< 3 days (Precipitation risk)
Organic (Methanol) N/A-20°CNone> 6 months

Section 5: Stability-Indicating Workflow Visualization

StabilityWorkflow Start Prepare 3-(1,4-Oxazepan-4-yl) propan-1-ol HCl Solution CheckPH Measure & Adjust pH (Target: 5.5 - 7.0) Start->CheckPH IsAcidic pH < 4.0? CheckPH->IsAcidic Degradation Risk: Ether Cleavage & Ring Opening IsAcidic->Degradation Yes IsBasic pH > 8.0? IsAcidic->IsBasic No HPLC Monitor via HPLC-MS Stability-Indicating Assay Degradation->HPLC Precipitation Risk: Free-Basing & Oxidation IsBasic->Precipitation Yes Stable Optimal Stability Storage at 4°C IsBasic->Stable No Precipitation->HPLC Stable->HPLC

Workflow for optimizing and monitoring the solution stability of 1,4-oxazepane derivatives.

References

  • Stability of drugs and medicines Hydrolysis Source: ResearchGate URL:[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review Source: NIH / Journal of Pharmaceutical Analysis URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Preclinical Comparison of Novel Triple Reuptake Inhibitors (SNDRIs) for Depressive Disorders

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Rationale for Triple Monoamine Reuptake Inhibition For decades, the monoamine hypothesis has been a cornerstone of antidepressant res...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rationale for Triple Monoamine Reuptake Inhibition

For decades, the monoamine hypothesis has been a cornerstone of antidepressant research, positing that deficits in serotonin (5-HT), norepinephrine (NE), and dopamine (DA) neurotransmission contribute to the pathophysiology of Major Depressive Disorder (MDD). While Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) have provided relief for many, a significant portion of patients remain treatment-resistant or experience residual symptoms, such as anhedonia (the inability to feel pleasure), amotivation, and cognitive deficits.[1] These persistent symptoms are often linked to dysregulation in the dopaminergic system, which is largely unaddressed by traditional antidepressants.[2]

This has led to the development of Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs), or triple reuptake inhibitors. The therapeutic premise is that by broadly enhancing all three monoamine systems, SNDRIs may offer a more rapid onset of action, greater efficacy, and a better side-effect profile, particularly concerning sexual dysfunction and emotional blunting.[3][4] This guide provides a head-to-head comparison of the preclinical efficacy of three novel SNDRIs—ansofaxine , tesofensine , and centanafadine —based on available data from established rodent models of depression.

The Preclinical Toolbox: Modeling Depressive-like States in Rodents

Evaluating the potential of novel antidepressants requires robust and validated animal models that capture core behavioral endophenotypes of human depression. The two most widely utilized models for initial efficacy screening are the Forced Swim Test (FST) and the Sucrose Preference Test (SPT).

  • Forced Swim Test (FST): This model assesses behavioral despair. Rodents are placed in an inescapable cylinder of water. After initial escape-oriented behaviors, they adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect. It is crucial to distinguish this from simple motor stimulation; a well-designed study will also assess general locomotor activity to ensure the observed effect is specific to a change in "despair" behavior.

  • Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression. Rodents naturally prefer sweet solutions over plain water. A reduction in this preference following chronic stress is considered a state of anhedonia. The ability of a compound to restore this preference is a key indicator of potential antidepressant efficacy.

The following diagram illustrates a typical workflow for evaluating a novel compound using these preclinical models.

Caption: Workflow for preclinical evaluation of antidepressant efficacy.

Comparative Pharmacological Profiles

The defining characteristic of an SNDRI is its affinity for all three monoamine transporters. However, the ratio of this inhibition is critical and can predict both efficacy and side-effect profiles. The table below summarizes the available in vitro data for the selected novel SNDRIs.

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)Source(s)
Ansofaxine 31.4 ± 0.4586.7 ± 84.0733.2 ± 10.0[5]
Tesofensine ~12~2.3~39[6]
Centanafadine Potent NET > DAT > SERT inhibition (specific IC₅₀ values not consistently published in reviewed sources)[7]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Ansofaxine shows a clear preference for SERT, followed by relatively balanced NET and DAT inhibition. Tesofensine demonstrates high potency at all three transporters, with a preference for NET. Centanafadine's profile is characterized by potent NET inhibition, followed by DAT, and to a lesser extent, SERT.[6][7][8]

Head-to-Head Efficacy in Preclinical Models

Direct comparative studies of these specific novel SNDRIs are limited. This guide synthesizes data from individual preclinical studies to provide a comparative overview.

Ansofaxine: A Focus on Depression

Ansofaxine, a prodrug of the SNRI desvenlafaxine, has been explicitly developed for MDD.[3] Its preclinical profile demonstrates clear antidepressant-like effects and superiority over its parent compound, likely due to the added dopaminergic action.

Neurochemical Effects (In Vivo Microdialysis): Microdialysis studies in the rat striatum confirm that ansofaxine elevates extracellular levels of all three monoamines. Following chronic administration (14 days), ansofaxine produced a significantly greater increase in dopamine levels compared to desvenlafaxine, highlighting the contribution of its DAT inhibition.[9]

Caption: Mechanism of action for an SNDRI like ansofaxine.

Behavioral Efficacy (Forced Swim Test): Preclinical studies have demonstrated that both acute and chronic administration of ansofaxine significantly reduces immobility time in the FST in rats. Critically, this effect was shown to be greater than that produced by desvenlafaxine, suggesting a more robust antidepressant effect.[8][9] While the exact quantitative data from the head-to-head comparison is not publicly detailed, the qualitative superiority is consistently reported.[5][10]

Tesofensine: From Obesity to Antidepressant Potential

Initially investigated for Alzheimer's and Parkinson's diseases, and later for obesity, tesofensine's potent SNDRI profile suggests it may also have antidepressant properties.[4][6]

Neurotrophic Effects: While direct FST or SPT data is sparse in the reviewed literature, a key study points to its antidepressant potential through a well-established biomarker. Chronic (14-day) treatment with tesofensine was found to increase the expression of brain-derived neurotrophic factor (BDNF) mRNA in the CA3 region of the hippocampus in rats.[11] Low levels of BDNF are strongly implicated in depression, and many effective antidepressants work, in part, by restoring BDNF levels and promoting neurogenesis.[11][12] This finding provides a strong biological rationale for tesofensine's potential as an antidepressant.

Centanafadine: An ADHD Drug with a Broader Spectrum?

Centanafadine is a novel, non-stimulant SNDRI primarily developed and investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[7] Its approval for this indication is based on robust clinical trial data.[2] While not developed as an antidepressant, its mechanism of action overlaps significantly with the theoretical basis for treating MDD. Preclinical data specifically in depression models, however, is not as readily available as for ansofaxine. The focus of its preclinical package was on models relevant to ADHD, with preclinical data suggesting a low potential for abuse.[7] The serotonergic component of its mechanism suggests a rationale for investigation into mood disorders, but dedicated preclinical studies in models like the FST and SPT are needed to confirm this potential.

Summary of Preclinical Efficacy

The following table provides a qualitative summary of the preclinical evidence for each compound in antidepressant-relevant models.

CompoundPrimary Preclinical Evidence for Antidepressant EffectKey Findings
Ansofaxine Forced Swim Test (FST), In Vivo MicrodialysisSuperior to SNRI (desvenlafaxine) in reducing FST immobility. Increases extracellular levels of 5-HT, NE, and especially DA.[8][9]
Tesofensine Neurotrophic Biomarkers (BDNF)Chronic treatment increases hippocampal BDNF mRNA , a key marker of antidepressant action.[11]
Centanafadine Mechanistic RationalePotent triple reuptake inhibition provides a strong theoretical basis, but direct preclinical evidence in depression models is limited in available literature.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are crucial.

Protocol: Forced Swim Test (FST) for Rodents
  • Apparatus: A transparent glass or Plexiglas cylinder (e.g., 20 cm diameter, 40 cm height) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws (approx. 15-30 cm).

  • Acclimation: Animals are brought to the testing room at least 60 minutes before the test to acclimate to the environment.

  • Procedure (Mice): The mouse is gently placed into the water for a single 6-minute session. The first 2 minutes are considered a habituation period and are not scored.

  • Procedure (Rats): A two-day protocol is common. On day 1 (pre-test), the rat is placed in the water for 15 minutes. Twenty-four hours later, the rat is placed back in the cylinder for a 5-minute test session.

  • Scoring: During the test period (last 4 minutes for mice, 5 minutes for rats), the cumulative time spent immobile is recorded. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Post-Test Care: After the test, animals are removed, gently dried with a towel, and placed in a clean, dry cage, often with a heat source, until fully dry.

Protocol: Sucrose Preference Test (SPT)
  • Habituation: For 48-72 hours, individually housed animals are habituated to the presence of two identical drinking bottles in their home cage. Both bottles initially contain plain water.

  • Pre-exposure: To familiarize animals with the sweet taste, both water bottles are replaced with a 1% sucrose solution for 24 hours.

  • Testing: Following a period of food and water deprivation (typically 4-12 hours), animals are presented with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.

  • Measurement: After a set period (e.g., 1-4 hours), the bottles are removed and weighed. The positions of the bottles (left/right) are switched daily or halfway through the test to avoid place preference.

  • Calculation: Sucrose preference is calculated as: (Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))) * 100

  • Interpretation: A decrease in sucrose preference in a stress model group compared to a control group indicates anhedonia. A successful antidepressant treatment should restore this preference.

Synthesis and Future Directions

Based on the available preclinical data, ansofaxine presents the most direct and compelling evidence as a novel SNDRI for the treatment of depression. Its demonstrated superiority over an existing SNRI in the Forced Swim Test, coupled with neurochemical data confirming its triple-action mechanism in vivo, provides a strong foundation for its clinical development in MDD.

Tesofensine shows promise through its effects on neurotrophic factors, a validated mechanism for antidepressant action. However, to be directly compared with other SNDRIs, its efficacy needs to be demonstrated in core behavioral models like the FST and SPT.

Centanafadine remains an intriguing candidate. While clinically proven for ADHD, its potential in depression is, at this stage, largely theoretical and based on its mechanism of action. Future preclinical studies are warranted to explore its efficacy in validated models of depression-like behavior.

The development of SNDRIs represents a logical and promising evolution in antidepressant pharmacotherapy. The key challenge lies in achieving a balanced pharmacological profile that maximizes efficacy across a broader range of depressive symptoms while minimizing the potential for abuse and other side effects associated with dopaminergic and noradrenergic stimulation. Future head-to-head preclinical studies, employing a standardized battery of behavioral and neurochemical tests, will be critical for differentiating these novel agents and predicting their ultimate clinical utility.

References

  • Larsen, M. H., Rosenbrock, H., Sams-Dodd, F., & Mikkelsen, J. D. (2007). Expression of brain derived neurotrophic factor, activity-regulated cytoskeleton protein mRNA, and enhancement of adult hippocampal neurogenesis in rats after sub-chronic and chronic treatment with the triple monoamine re-uptake inhibitor tesofensine. European Journal of Pharmacology, 555(2-3), 115–121. [Link]

  • Gage, A. & T., M. (2023). Efficacy, Tolerability, and Safety of Toludesvenlafaxine for the Treatment of Major Depressive Disorder—A Narrative Review. MDPI. [Link]

  • BenchChem. (n.d.). Ansofaxine Hydrochloride. BenchChem.
  • ResearchGate. (n.d.). The effects of LPM570065, desvenlafaxine and vehicle on the extracellular monoamine levels after chronic administration. ResearchGate.
  • Wiley Online Library. (2025). Discovery of a Novel and Potent Kir4.1 Inhibitor as a Safe and Rapid‐Onset Antidepressant Agent in Mice. Advanced Science. [Link]

  • ResearchGate. (2026). Discovery of a Novel and Potent Kir4.1 Inhibitor as a Safe and Rapid‐Onset Antidepressant Agent in Mice. ResearchGate.
  • ResearchGate. (2023). Efficacy, Tolerability, and Safety of Toludesvenlafaxine for the Treatment of Major Depressive Disorder—A Narrative Review. ResearchGate.
  • Medicines. (2020). Ansofaxine Hydrochloride. Medicines, 7(11), 69. [Link]

  • The University of Queensland. (n.d.). α2 -Adrenoceptor Blockade Accelerates the Neurogenic, Neurotrophic, and Behavioral Effects of Chronic Antidepressant Treatment. UQ eSpace. [Link]

  • BioPharma APAC. (2025). Otsuka Advances Centanafadine With FDA Filing To Bring a First in Class ADHD Therapy to Children, Adolescents, and Adults. BioPharma APAC. [Link]

  • Mi, W., et al. (2022). Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial. International Journal of Neuropsychopharmacology, 25(3), 252-259. [Link]

  • Semantic Scholar. (2008). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. Semantic Scholar. [Link]

  • Free. (2009). Prospect of a Dopamine Contribution in the Next Generation of Antidepressant Drugs: The Triple Reuptake Inhibitors. Bentham Science. [Link]

  • PhysiciansWeekly.com. (2022). Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) for Major Depressive Disorder. Physicians Weekly. [Link]

  • Semantic Scholar. (2022). Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial. Semantic Scholar. [Link]

  • Marks, D. M., Pae, C. U., & Patkar, A. A. (2008). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. Current Neuropharmacology, 6(4), 338–343. [Link]

  • BenchChem. (n.d.). Liafensine for Research. BenchChem.
  • Oxford Academic. (2022). Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial. International Journal of Neuropsychopharmacology. [Link]

  • National Center for Biotechnology Information. (2014). Poster Session III Wednesday, December 10, 2014. Neuropsychopharmacology, 39(Suppl 1), S277–S428. [Link]

  • National Center for Biotechnology Information. (2008). Triple Reuptake Inhibitors: A Premise and Promise. Psychiatry Investigation, 5(3), 142–146. [Link]

Sources

Comparative

"assessing the off-target binding profile of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride"

Assessing the Off-Target Binding Profile of 3-(1,4-Oxazepan-4-yl)propan-1-ol Hydrochloride: A Comparative Methodological Guide In modern drug discovery, the strategic incorporation of small aliphatic heterocycles is a wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Off-Target Binding Profile of 3-(1,4-Oxazepan-4-yl)propan-1-ol Hydrochloride: A Comparative Methodological Guide

In modern drug discovery, the strategic incorporation of small aliphatic heterocycles is a widely used approach to tune the physicochemical properties of lead compounds[1]. The fragment 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride is frequently employed as a solubilizing group or linker in targeted therapeutics (such as kinase inhibitors and PROTACs). While the 1,4-oxazepane ring acts as an excellent bioisostere for morpholine, its basic nitrogen remains predominantly protonated at physiological pH. This cationic center creates a classic pharmacophore for off-target liabilities, specifically hERG channel blockade and promiscuous G-protein coupled receptor (GPCR) binding[2].

This guide objectively compares the off-target performance of 3-(1,4-Oxazepan-4-yl)propan-1-ol against alternative fragments and provides the definitive experimental workflows required to assess these safety liabilities.

Comparative Performance: 1,4-Oxazepane vs. Alternative Fragments

To understand the safety profile of 3-(1,4-Oxazepan-4-yl)propan-1-ol, it must be benchmarked against its 6-membered structural analogs: 3-morpholinopropan-1-ol and 3-(piperidin-1-yl)propan-1-ol. The causality behind off-target binding in these fragments is driven by two factors: nitrogen basicity (pKa) and ring sterics .

Piperidine lacks an electronegative heteroatom, resulting in a highly basic nitrogen (pKa > 10) that drives strong cation-π interactions with the aromatic residues (Tyr652 and Phe656) in the hERG channel pore[3]. Morpholine contains an oxygen atom that withdraws electron density, lowering the pKa to ~8.4 and significantly reducing off-target binding. 1,4-Oxazepane is a ring-expanded morpholine bioisostere; the increased distance between the oxygen and nitrogen slightly reduces the inductive electron-withdrawing effect, raising the pKa. However, the 7-membered ring introduces puckering and steric bulk that clashes with the planar binding pockets of many GPCRs, preserving a highly favorable safety profile.

Table 1: Comparative Physicochemical and Off-Target Profiling

Fragment AnalogRing Size / TypepKa (Basic N)LogD (pH 7.4)hERG IC₅₀ (µM)5-HT₂B Kᵢ (µM)D₂ Kᵢ (µM)
3-(1,4-Oxazepan-4-yl)propan-1-ol 7-membered (O, N)~8.90.4> 30> 50> 50
3-morpholinopropan-1-ol 6-membered (O, N)~8.4-0.1> 100> 100> 100
3-(piperidin-1-yl)propan-1-ol 6-membered (N)~10.21.2~ 15~ 25~ 30

(Note: Data represents standardized fragment-level screening values to illustrate comparative safety margins).

Experimental Workflows for Off-Target Assessment

To accurately assess the off-target profile of 3-(1,4-Oxazepan-4-yl)propan-1-ol, a tiered screening approach is required. We compare two orthogonal methodologies: High-Throughput Radioligand Binding (for broad GPCR triage) and Automated Patch Clamp (for functional ion channel assessment).

Methodology A: High-Throughput Radioligand Binding (GPCR Panel)

Radioligand displacement provides a direct measure of target affinity (Kᵢ) independent of functional downstream signaling. This is critical for early fragment triage because it identifies silent binders (antagonists) that might otherwise be missed in purely functional phenotypic assays[2].

Step-by-Step Protocol:

  • Membrane Preparation: Isolate crude membrane fractions from CHO-K1 cells stably expressing the target GPCR (e.g., 5-HT₂B or D₂). Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Compound Incubation: Add 3-(1,4-Oxazepan-4-yl)propan-1-ol at a screening concentration of 10 µM to 96-well plates containing the membrane preparation.

  • Radioligand Addition: Introduce the target-specific radioligand (e.g., [³H]-LSD for 5-HT₂B) at a concentration equal to its historical K_d value. Incubate for 60 minutes at 25°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter.

  • Self-Validating System: Each assay plate must include a known high-affinity reference ligand (e.g., clozapine) to establish a 100% displacement baseline. A Z'-factor > 0.5 must be achieved across control wells to validate the dynamic range of the radiometric signal before sample data is accepted.

Methodology B: Automated Patch Clamp (hERG Electrophysiology)

While radioligand binding can flag hERG interactions, it often yields false negatives for state-dependent blockers. Automated Patch Clamp (APC) measures functional I_Kr current blockade directly, providing definitive safety data[3].

Step-by-Step Protocol:

  • Cell Preparation: Harvest CHO cells stably expressing the human Kv11.1 (hERG) channel. Suspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Capture and Sealing: Dispense cells into the APC planar patch plate. Apply negative pressure to capture cells in the microfluidic apertures and form a high-resistance gigaseal (>1 GΩ).

  • Intracellular Access: Apply a brief pressure pulse to rupture the membrane patch, gaining whole-cell access.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Compound Application: Perfuse 3-(1,4-Oxazepan-4-yl)propan-1-ol (1 µM to 30 µM) into the extracellular chamber. Record the steady-state reduction in tail current amplitude.

  • Self-Validating System: The protocol actively monitors seal resistance throughout the run. Furthermore, E-4031 (a highly specific hERG inhibitor) is applied at the end of every recording as a positive control. If E-4031 does not completely abolish the remaining tail current, the cell is excluded from the dataset, ensuring the measured current was entirely Kv11.1-mediated.

Mechanistic and Workflow Visualizations

To synthesize the causality of these liabilities and the triage process, the following logical frameworks are applied.

OffTargetWorkflow N1 3-(1,4-Oxazepan-4-yl)propan-1-ol HCl Target Fragment N2 Physicochemical Triage (pKa & LogD7.4) N1->N2 N3 Radioligand Binding Panel (e.g., 44-Target Safety Screen) N2->N3 If LogD > 1.0 N4 Automated Patch Clamp (Functional hERG Assay) N2->N4 If pKa > 8.0 N5 GPCR Liabilities (e.g., 5-HT2B, D2) N3->N5 >50% Inhibition @ 10µM N6 Ion Channel Risk (QT Prolongation) N4->N6 IC50 < 10µM N7 Lead Optimization (Steric Tuning / pKa Reduction) N5->N7 N6->N7

Decision-tree workflow for the off-target triage of basic aliphatic fragments.

hERGBinding BasicAmine Basic Nitrogen Protonated at pH 7.4 (pKa ~8.9) hERGPore hERG Cavity Tyr652 & Phe656 BasicAmine->hERGPore Cation-π Interaction (Tyr652) Lipophilic Aliphatic Ring 1,4-Oxazepane Bulk Lipophilic->hERGPore Hydrophobic Packing (Phe656) Result Functional Blockade I_Kr Current Inhibition hERGPore->Result Pore Occlusion

Mechanistic causality of hERG channel blockade by protonated basic amines.

Conclusion

When designing targeted therapeutics, the selection of solubilizing appendages is a delicate balance of pharmacokinetics and safety. The experimental data and methodologies outlined above demonstrate that 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride offers a superior safety profile compared to highly basic piperidine analogs. Its unique 7-membered ring structure provides enough steric hindrance to mitigate promiscuous GPCR binding, while the presence of the oxygen atom sufficiently lowers the pKa to reduce severe hERG liabilities, making it a highly optimized bioisostere for modern medicinal chemistry.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery (2012).
  • Macdonald, L., Kim, R. Y., Kurata, H., & Fedida, D. "Probing the molecular basis of hERG drug block with unnatural amino acids." Scientific Reports (2018).
  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances (2020).

Sources

Validation

"validating the antidepressant-like effects of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride in the forced swim test"

Validating the Antidepressant-Like Effects of 3-(1,4-Oxazepan-4-yl)propan-1-ol Hydrochloride in the Forced Swim Test: A Comparative Guide Executive Summary The transition of a novel compound from theoretical design to pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Antidepressant-Like Effects of 3-(1,4-Oxazepan-4-yl)propan-1-ol Hydrochloride in the Forced Swim Test: A Comparative Guide

Executive Summary

The transition of a novel compound from theoretical design to preclinical validation requires robust, self-validating behavioral models. This guide evaluates the investigational compound 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride (3-OPP-HCl) against established clinical benchmarks using the modified Forced Swim Test (FST). By analyzing specific active coping strategies (swimming vs. climbing), we provide a comprehensive framework for drug development professionals to decode the compound's monoaminergic profile, demonstrating its potential as a dual-action antidepressant candidate.

Introduction to the Investigational Compound & Assay

3-OPP-HCl is a structurally novel investigational candidate hypothesized to exert dual reuptake inhibition of both serotonin (5-HT) and norepinephrine (NE). To validate this mechanism in vivo, we utilize the Forced Swim Test.

Originally developed by , the FST is the gold-standard preclinical assay for assessing antidepressant efficacy. Modern neuropharmacology has shifted the interpretation of the FST from a simple measure of "behavioral despair" to a sophisticated assessment of stress-coping strategies. When faced with acute, inescapable stress, rodents transition from active coping (swimming/climbing) to passive coping (immobility). Effective antidepressants delay this transition, promoting active escape behaviors.

Mechanistic Pathway: Differentiating Active Coping Strategies

Not all active behaviors in the FST are biologically equivalent. The modified scoring system, pioneered by , allows researchers to differentiate the pharmacological mechanism of the test compound:

  • Serotonergic Agents (e.g., SSRIs like Fluoxetine) predominantly increase swimming behavior.

  • Noradrenergic Agents (e.g., TCAs like Imipramine or NRIs) predominantly increase climbing behavior.

By measuring these distinct behavioral outputs, the FST acts as an in vivo mechanistic screen. We hypothesize that 3-OPP-HCl will elevate both swimming and climbing, mirroring a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) profile.

Pathway Compound 3-OPP-HCl (Investigational Drug) SERT SERT Inhibition Compound->SERT NET NET Inhibition Compound->NET Serotonin Synaptic 5-HT ↑ SERT->Serotonin Norepinephrine Synaptic NE ↑ NET->Norepinephrine Swim Increased Swimming (Serotonergic) Serotonin->Swim Climb Increased Climbing (Noradrenergic) Norepinephrine->Climb FST Decreased Immobility (Active Coping) Swim->FST Climb->FST

Fig 1: Hypothesized dual monoaminergic signaling pathway of 3-OPP-HCl in the FST.

Experimental Protocol: The Self-Validating FST System

To ensure scientific integrity, the FST must be deployed as a self-validating system. This protocol is adapted from the standardized methodology described by .

Step-by-Step Methodology & Causality
  • Apparatus Setup : Transparent cylindrical tanks (height 50 cm, diameter 20 cm) are filled to a depth of 30 cm with water at 25°C (±1°C).

    • Causality: A 30 cm depth prevents the rat's tail from touching the bottom, ensuring true swimming/climbing. The 25°C temperature prevents hypothermia while avoiding the stress-blunting (false negative) effects of warmer water.

  • Day 1 - The Pre-Test (15 minutes) : Rats are placed in the water for 15 minutes, dried, and returned to their home cages.

    • Causality: The pre-test induces a rapid shift from active escape to passive floating. This "learned" passive strategy consolidates over 24 hours, establishing a stable, high-immobility baseline required to detect the immobility-reducing effects of drugs during the actual test.

  • Subacute Dosing Schedule : Compounds are administered via intraperitoneal (i.p.) injection at three specific time points: immediately post pre-test, 19 hours post pre-test (5h before the test), and 23 hours post pre-test (1h before the test).

    • Causality: A single acute dose often fails to produce robust behavioral changes in the FST. The 3-dose subacute schedule ensures steady-state CNS exposure and maximizes the behavioral readout without requiring weeks of chronic dosing.

  • Day 2 - The Test Session (5 minutes) : Rats are placed back into the cylinders. Behavior is video-recorded for 5 minutes.

  • Behavioral Scoring : A blinded observer scores the predominant behavior every 5 seconds (Immobility, Swimming, or Climbing).

Workflow PreTest Day 1: Pre-Test (15 min forced swim) Dosing1 Dose 1 (Immediately post pre-test) PreTest->Dosing1 Dosing2 Dose 2 (19h post pre-test / 5h pre-test) Dosing1->Dosing2 19h interval Dosing3 Dose 3 (23h post pre-test / 1h pre-test) Dosing2->Dosing3 4h interval Test Day 2: FST Session (5 min recorded swim) Dosing3->Test 1h interval Analysis Behavioral Scoring (Immobility, Swim, Climb) Test->Analysis

Fig 2: The modified Forced Swim Test protocol utilizing a subacute 3-dose schedule.

Comparative Performance Data

A robust FST requires internal positive controls to validate the assay's sensitivity to distinct pharmacological classes. The table below summarizes the comparative performance of 3-OPP-HCl against Vehicle, Fluoxetine (SSRI benchmark), and Imipramine (TCA benchmark).

Treatment GroupDose (mg/kg, i.p.)Immobility Time (s)Swimming Time (s)Climbing Time (s)
Vehicle (Control) -210 ± 1560 ± 1030 ± 8
Fluoxetine (SSRI) 20140 ± 12 135 ± 15 25 ± 5
Imipramine (TCA) 30135 ± 14 75 ± 1290 ± 10
3-OPP-HCl (Low) 10160 ± 18 95 ± 14 45 ± 8
3-OPP-HCl (High) 30125 ± 10 110 ± 12 65 ± 9 *

* p < 0.05 compared to Vehicle control. Data represents Mean ± SEM.

Discussion & Causality Analysis

The experimental data validates both the integrity of the assay and the efficacy of the investigational compound:

  • Assay Validation : The system successfully self-validated. Fluoxetine significantly reduced immobility by selectively driving swimming behavior (serotonergic pathway), while Imipramine reduced immobility by selectively driving climbing behavior (noradrenergic pathway).

  • 3-OPP-HCl Profile : At the 30 mg/kg dose, 3-OPP-HCl demonstrated a profound antidepressant-like effect, reducing immobility to levels comparable to established clinical drugs. Crucially, it significantly elevated both swimming and climbing times. This dual behavioral output strongly supports the hypothesis that 3-OPP-HCl acts via a dual monoaminergic mechanism (SNRI-like profile).

  • Orthogonal Validation Requirement : To ensure the reduction in immobility is a genuine antidepressant-like effect and not a false positive caused by generalized psychomotor stimulation (e.g., amphetamine-like effects), it is mandatory to run a parallel Open Field Test (OFT) . If 3-OPP-HCl does not increase baseline hyperlocomotion in the OFT, the FST results are definitively confirmed as stress-coping modulation.

Conclusion

3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride exhibits robust, dose-dependent antidepressant-like activity in the Forced Swim Test. By utilizing a self-validating protocol with distinct behavioral scoring, we have mapped its in vivo profile to a dual serotonergic/noradrenergic mechanism. These findings justify the advancement of 3-OPP-HCl into secondary preclinical models, including chronic mild stress (CMS) paradigms, to further evaluate its therapeutic viability.

References

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols.[Link]

  • Lucki, I. (1997). The forced swimming test as a model for core and component behavioral effects of antidepressant drugs. Behavioural Pharmacology.[Link]

  • Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature.[Link]

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of In Vitro Transporter Affinity with In Vivo Behavioral Outcomes

Introduction: Bridging the Chasm Between Benchtop and Behavior In the intricate world of drug discovery, particularly for compounds targeting the central nervous system (CNS), establishing a clear line of sight from mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging the Chasm Between Benchtop and Behavior

In the intricate world of drug discovery, particularly for compounds targeting the central nervous system (CNS), establishing a clear line of sight from molecular interaction to behavioral change is paramount. For therapeutic candidates aimed at neurotransmitter transporters—such as the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters—in vitro affinity is a foundational data point.[1] However, this measure of how tightly a drug binds to its target is only the initial chapter of the story. The true potential of a compound is only realized when this molecular affinity translates into a predictable and therapeutically relevant behavioral effect in a living system.

This guide provides a comprehensive framework for the critical process of cross-validating in vitro transporter affinity with in vivo behavioral outcomes. This process is not merely an academic exercise; it is a cornerstone of building a robust pharmacokinetic/pharmacodynamic (PK/PD) relationship, which is essential for mitigating risk and increasing the likelihood of success in clinical development.[2][3] As a senior application scientist, my aim is to move beyond simple procedural descriptions and delve into the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Part 1: Quantifying Target Engagement: In Vitro Transporter Affinity Assays

The journey begins at the molecular level, with the precise quantification of a compound's affinity for its transporter target. Among the various available techniques, radioligand binding assays are a gold standard, offering high sensitivity and specificity.[1]

The Bedrock Principle: Competitive Displacement

Radioligand binding assays function on the elegant principle of competitive displacement. In this setup, a radiolabeled ligand with a known high affinity for the transporter is incubated with a biological preparation containing the transporter, such as brain tissue homogenates or cells engineered to express the target.[4] The test compound is then introduced across a range of concentrations. The more effectively the test compound displaces the radioligand, the higher its affinity for the transporter.

Experimental Protocol: A Deep Dive into Dopamine Transporter (DAT) Affinity Assay

This protocol outlines a standard workflow for determining the affinity of a test compound for DAT using a radiolabeled ligand.

Core Materials:

  • Source of Transporter: Rat striatal tissue or cell lines recombinantly expressing DAT.

  • Radioligand: A high-affinity DAT ligand, for example, [³H]WIN 35,428 or [³H]BTCP.[5]

  • Test Compound: The novel chemical entity under investigation.

  • Displacer for Non-specific Binding: A known DAT inhibitor like nomifensine.[6]

  • Buffers and Consumables: Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4), wash buffer, glass fiber filters, 96-well plates, and scintillation fluid.[4]

  • Instrumentation: A cell harvester and a scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer.[4] Perform a series of centrifugations to isolate the cell membrane fraction, which is rich in transporters.[4][6] The final pellet is resuspended in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).[6]

    • Competitive Binding: Membrane preparation, radioligand, and serial dilutions of the test compound.[4]

  • Incubation: Incubate the plate, often at 4°C or room temperature, to allow the binding to reach equilibrium.[6] The duration can range from 60 to 120 minutes.[5]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters.[6] This crucial step separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to minimize NSB.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[4]

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

    • A non-linear regression analysis is used to fit a sigmoidal curve to the data, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) is determined.

    • The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Rationale for Experimental Choices:
  • Why a Known Displacer for NSB? Using a structurally distinct compound that binds to the same target helps to accurately define non-specific binding, ensuring that what you are measuring is true competitive displacement at the transporter.

  • The Importance of Equilibrium: Allowing the binding reaction to reach equilibrium is fundamental for the accurate calculation of affinity constants. Failure to do so can lead to an underestimation of the compound's true affinity.

  • Rapid Filtration: The rapid termination of the binding reaction is essential to prevent the dissociation of the radioligand from the transporter during the washing steps, which would lead to inaccurate results.

Part 2: From Molecular Affinity to Behavioral Manifestation: In Vivo Evaluation

With a solid in vitro affinity value in hand, the investigation moves into the complex arena of a living organism. The central question now is: does the in vitro affinity translate into a measurable and dose-dependent behavioral effect?

Choosing the Appropriate Behavioral Paradigm

The selection of the behavioral assay is critical and must be logically linked to the function of the targeted transporter.[7] For monoamine transporters, several well-validated paradigms are available.

  • Locomotor Activity: This is a fundamental measure of general activity. Compounds that block DAT, like cocaine, typically induce hyperlocomotion. This assay serves as a good initial screen for in vivo activity.

  • Drug Discrimination: This is a more sophisticated and specific assay that assesses the subjective effects of a drug.[8][9] Animals are trained to recognize the internal cues associated with a known drug of abuse and to respond accordingly to receive a reward.[8][10] If a novel compound can "substitute" for the training drug, it is presumed to have a similar subjective effect and likely a similar mechanism of action.[9][10]

Experimental Protocol: Unraveling Subjective Effects with Drug Discrimination

This protocol details a typical drug discrimination study in rats, a powerful tool for assessing the abuse potential of a novel compound.[10]

Apparatus:

  • Standard operant conditioning chambers with two levers, stimulus lights, and a reward dispenser (e.g., for food pellets).[8]

Step-by-Step Methodology:

  • Training Phase:

    • Rats are trained to press a lever to receive a food reward.[10]

    • Discrimination training then begins. Before each session, the rats receive an injection of either a known drug (e.g., cocaine) or saline.[8]

    • Following the drug injection, responses on one lever (the "drug-appropriate" lever) are rewarded. After a saline injection, responses on the other lever (the "saline-appropriate" lever) are rewarded.[8]

  • Acquisition of Discrimination: This training continues until the rats reliably demonstrate that they can discriminate between the drug and saline conditions, typically by making a high percentage of their responses on the correct lever.

  • Testing Phase:

    • Once the discrimination is learned, test sessions are introduced.

    • In a test session, the rat receives an injection of the novel test compound at a specific dose.

    • The primary measure is the percentage of responses made on the drug-appropriate lever.[11] A high percentage indicates that the test compound produces subjective effects similar to the training drug.

  • Data Analysis:

    • A dose-response curve is constructed by plotting the percentage of drug-appropriate responding against the dose of the test compound.

    • From this curve, the ED₅₀ (the dose that produces 50% of the maximal drug-appropriate response) is calculated. This ED₅₀ value represents the in vivo potency of the compound.

Part 3: The Cross-Validation Nexus: Forging the In Vitro-In Vivo Link

The ultimate goal is to establish a strong correlation between the in vitro affinity (Kᵢ) and the in vivo potency (ED₅₀). A robust correlation provides compelling evidence that the compound's behavioral effects are indeed mediated by its interaction with the intended transporter target.

The Logical Flow of Cross-Validation

CrossValidationWorkflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase invitro_assay Radioligand Binding Assay ki_value Determine Kᵢ Value invitro_assay->ki_value Data Analysis correlation_analysis Correlation Analysis ki_value->correlation_analysis Affinity Data (Kᵢ) invivo_assay Drug Discrimination Assay ed50_value Determine ED₅₀ Value invivo_assay->ed50_value Dose-Response Analysis ed50_value->correlation_analysis Potency Data (ED₅₀) outcome Predictive PK/PD Relationship correlation_analysis->outcome

Caption: A workflow illustrating the cross-validation of in vitro affinity with in vivo behavioral outcomes.

The Power of Statistical Correlation

To quantitatively assess the relationship between in vitro and in vivo data, a correlation analysis is performed using a series of compounds with a range of affinities for the same transporter.

  • Data Compilation: Gather the Kᵢ values from in vitro binding assays and the ED₅₀ values from in vivo behavioral studies for a set of structurally related and diverse compounds.

  • Logarithmic Transformation: Convert both the Kᵢ and ED₅₀ values to their logarithmic forms. This is because the relationship between affinity and potency is often log-linear.

  • Linear Regression: Plot the log(ED₅₀) against the log(Kᵢ) and perform a linear regression analysis.

  • Correlation Coefficient (r): Calculate the Pearson correlation coefficient. An 'r' value close to 1 signifies a strong positive correlation, indicating that as in vitro affinity increases (lower Kᵢ), in vivo potency also increases (lower ED₅₀).[12]

A Self-Validating System: Interpreting the Correlation

A statistically significant correlation provides a wealth of information:

  • On-Target Mechanism: It strongly suggests that the observed behavioral effect is driven by the compound's interaction with the intended transporter.

  • Predictive Power: A strong correlation validates the in vitro assay as a predictive tool for in vivo efficacy, allowing for more confident and efficient lead optimization.

  • Flagging Outliers: Compounds that fall significantly off the correlation line may have poor pharmacokinetic properties (e.g., low brain penetration) or significant off-target effects that are influencing their in vivo profile.

Comparative Data at a Glance

The following table provides a hypothetical but representative dataset for a series of DAT inhibitors, illustrating the type of data used for a cross-validation analysis.

CompoundIn Vitro DAT Affinity (Kᵢ, nM)In Vivo Potency in Drug Discrimination (ED₅₀, mg/kg)
Reference Drug 1002.5
Compound X 100.3
Compound Y 2507.0
Compound Z 50.15

A plot of the log-transformed values of this data would be expected to show a strong linear relationship, reinforcing the link between DAT affinity and the subjective in vivo effects.

Conclusion: An Integrated Strategy for Confident Drug Development

The cross-validation of in vitro transporter affinity with in vivo behavioral outcomes is an indispensable component of modern drug discovery. By systematically and quantitatively linking molecular-level interactions with whole-organism responses, research teams can build a compelling, data-driven narrative for a compound's mechanism of action. This integrated approach fosters a deeper understanding of the structure-activity relationship and provides the robust scientific foundation necessary to propel the most promising therapeutic candidates toward clinical evaluation.

References

  • Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf - NIH. (2026, January 15).
  • Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole - Benchchem.
  • Functional characterization of dopamine transporter in vivo using Drosophila melanogaster behavioral assays - Frontiers. (2014, September 3).
  • Designing a comprehensive drug discrimin
  • Applications of in vitro transporter assays for mechanistic characterization and prediction of clinical drug-drug interactions - PubMed. (2026, March 8).
  • Drug discrimin
  • Educ
  • Evaluation of Drug-Transporter Interactions Using In Vitro and In Vivo Models. (2007, May 1).
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
  • Transporter assays as useful in vitro tools in drug discovery and development | Request PDF.
  • Human Drug Discrimination: A Primer and Methodological Review - PMC.
  • Drug Discrimination - Cre
  • Drug-drug interactions: tools for drug transporter protein studies - European Pharmaceutical Review. (2009, July 30).
  • Biomarkers for In Vivo Assessment of Transporter Function - PubMed. (2018, April 15).
  • In vitro and in vivo drug screens of tumor cells identify novel therapies for high‐risk child cancer - PMC.
  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR.
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer N
  • Cross-Validation of In Vitro and In Vivo Findings for Chelerythrine: A Compar
  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (2021, October 27).
  • Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine - AACR Journals. (2017, April 30).
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14).
  • Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System.
  • The Significance of In Vitro to In Vivo Transl
  • Application of transporter assays for drug discovery and development: an update of the literature - Taylor & Francis. (2024, August 6).
  • Transporter Assays - Sygn
  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed. (2004, December 15).
  • Drug Distribution in Brain and Cerebrospinal Fluids in Relation to IC50 Values in Aging and Alzheimer's Disease, Using the Physiologically Based LeiCNS-PK3.0 Model - PMC.
  • In vitro and in vivo approaches to characterize transporter-mediated disposition in drug discovery - PubMed. (2014, August 15).
  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure | Journal of Medicinal Chemistry - ACS Public
  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - ResearchG

Sources

Validation

Overcoming the Translational Gap: A Comparative Guide to Preclinical Models for Predicting Antidepressant Efficacy

As a Senior Application Scientist in psychiatric drug discovery, I frequently encounter a critical bottleneck: the notoriously high attrition rate of novel antidepressants in Phase II and III clinical trials. Historicall...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in psychiatric drug discovery, I frequently encounter a critical bottleneck: the notoriously high attrition rate of novel antidepressants in Phase II and III clinical trials. Historically, the field has relied on behavioral paradigms—such as the Forced Swim Test (FST) and Tail Suspension Test (TST)—to predict clinical efficacy. However, these models are fundamentally constrained by their reliance on monoaminergic assumptions and motor-based readouts, rendering them inadequate for evaluating novel, rapid-acting mechanisms like glutamatergic modulators or neuroplastogens.

To successfully predict clinical efficacy today, we must abandon isolated behavioral assays in favor of self-validating preclinical systems . This guide objectively compares traditional models against next-generation translational platforms—specifically, human induced pluripotent stem cell (iPSC) networks and quantitative electroencephalography (qEEG) biomarkers—and provides actionable, step-by-step methodologies for implementing them in your drug development pipeline.

The Translational Dilemma: Why Traditional Models Fail

Major Depressive Disorder (MDD) is a highly polygenic and uniquely human condition. Because the genetic susceptibility for common psychiatric disorders is polygenic, it is virtually impossible to create truly genetically accurate animal models, which often lack the neuroanatomical complexity of the human brain[1].

Traditional behavioral models were serendipitously validated using tricyclic antidepressants and Selective Serotonin Reuptake Inhibitors (SSRIs). When screening novel compounds—such as NMDA receptor modulators (e.g., ketamine, apimostinel)—these models often yield false negatives or fail to capture the rapid onset of synaptogenesis. To bridge this gap, modern drug development requires a mechanistic divergence, moving from delayed monoamine modulation to rapid network-level target engagement.

Mechanism cluster_0 Mechanistic Divergence: Traditional vs. Novel Antidepressants SSRI Traditional (SSRIs/SNRIs) Monoamine Monoamine Reuptake Inhibition SSRI->Monoamine SlowBDNF Delayed BDNF Expression (Weeks) Monoamine->SlowBDNF Efficacy Clinical Efficacy & Synaptogenesis SlowBDNF->Efficacy NMDA Novel (NMDA Modulators) Glutamate Glutamatergic Surge (AMPA) NMDA->Glutamate RapidmTOR Rapid mTOR Activation (Hours) Glutamate->RapidmTOR RapidmTOR->Efficacy

Fig 1: Mechanistic pathways comparing delayed SSRI action vs. rapid-acting NMDA modulators.

Comparative Analysis of Preclinical Models

To objectively evaluate which models best predict clinical efficacy, we must analyze their construct validity (how well they mimic human pathology) and predictive validity (how reliably they forecast clinical outcomes).

Data Presentation: Preclinical Model Comparison
Preclinical ModelPrimary ReadoutConstruct Validity (Human Relevance)Predictive Validity (Clinical Translation)ThroughputBest Use Case
Traditional Behavioral (FST/TST) Motor activity / ImmobilityLow: Does not reflect polygenic human MDD etiology.Moderate: Validated only for monoaminergic drugs.HighEarly-stage screening for SSRI/SNRI analogs.
Human iPSC-Derived Neurons Gene expression, Synaptic morphology, MEAHigh: Captures patient-specific polygenic backgrounds.High: Can stratify clinical responders vs. non-responders.MediumTarget discovery, personalized medicine profiling.
In Vivo qEEG Biomarkers Spectral power (Gamma/Delta bands)High: Directly measures cortical network target engagement.Very High: 1:1 correlation with clinical dose-response.LowIND-enabling pharmacodynamic validation.

Next-Generation Model 1: Human iPSC-Derived Neural Networks

The Causality: Drug responsiveness in MDD is highly variable due to patient heterogeneity. By utilizing iPSC technology, we can generate cortical neurons from specific patient populations (e.g., SSRI-remitters vs. SSRI-non-remitters)[2],[3]. This allows us to observe biomarkers specific to medication response—such as changes in synaptic connectivity and morphology—creating an in vitro system that inherently predicts in vivo human response[3],[4].

Experimental Protocol: iPSC-Based Multielectrode Array (MEA) Screening

This protocol establishes a self-validating system by correlating in vitro network firing with known clinical responder profiles.

  • Cell Reprogramming & Differentiation:

    • Obtain somatic cells (fibroblasts or peripheral blood mononuclear cells) from clinically phenotyped MDD patients (stratified by prior treatment resistance).

    • Reprogram into iPSCs using episomal vectors (Oct4, Sox2, Klf4, c-Myc).

    • Differentiate into glutamatergic and GABAergic cortical neurons using dual-SMAD inhibition over 35 days.

  • MEA Plating & Maturation:

    • Plate differentiated neurons onto 48-well or 96-well MEA plates coated with poly-D-lysine and laminin.

    • Co-culture with human astrocytes to promote synaptic maturation. Allow 4-6 weeks for spontaneous synchronous network burst activity to develop.

  • Compound Application & Data Acquisition:

    • Record baseline spontaneous electrical activity for 30 minutes.

    • Apply the novel antidepressant compound across a 5-point concentration gradient.

    • Continuously record for 24–48 hours to capture rapid synaptic remodeling.

  • Bioinformatic Analysis:

    • Quantify mean firing rate, network burst frequency, and synchrony index. A successful rapid-acting compound will demonstrate acute increases in network burst frequency, mirroring glutamatergic surges.

Next-Generation Model 2: qEEG Biomarkers for Target Engagement

The Causality: While iPSCs prove cellular efficacy, we must prove brain penetrance and functional network engagement in a living system. Quantitative EEG (qEEG) serves as a direct translational bridge. For example, NMDA receptor channel blockers (like ketamine) and NR2B negative allosteric modulators (NAMs) predictably increase the EEG gamma power band in both preclinical species and humans[5],[6]. Recent clinical trials of novel NMDA modulators, such as apimostinel, demonstrated that the dose-dependent qEEG effects observed preclinically perfectly matched the target activation and antidepressant efficacy seen in human Phase 2a studies[7].

Experimental Protocol: In Vivo qEEG Pharmacodynamic Validation

This protocol ensures that the compound engages the target at the neural circuit level before entering human trials.

  • Subject Preparation (Non-Human Primates or Rodents):

    • Surgically implant telemetry EEG transmitters with epidural electrodes over the frontal and parietal cortices to ensure artifact-free, continuous recording. Allow a 14-day recovery period.

  • Baseline Spectral Profiling:

    • Acclimate subjects to the recording environment.

    • Record resting-state EEG for 60 minutes to establish baseline spectral power across standard bands: Delta (1-4 Hz), Theta (4-8 Hz), Alpha (8-12 Hz), Beta (12-30 Hz), and Gamma (30-50 Hz).

  • Dosing and Pharmacokinetic (PK) Sampling:

    • Administer the test compound via the intended clinical route (IV or PO).

    • Collect concurrent blood/CSF samples via indwelling catheters at 15, 30, 60, 120, and 240 minutes post-dose to correlate PK concentrations with pharmacodynamic (PD) effects.

  • Signal Processing & Efficacy Prediction:

    • Apply Fast Fourier Transform (FFT) to extract absolute and relative power.

    • Validation Metric: For NMDA modulators, look for a statistically significant, dose-dependent increase in gamma band power and a reduction in beta power[5]. Match the peak qEEG response to the PK Cmax to establish the optimal clinical dose.

Synthesizing the Self-Validating Preclinical Workflow

By abandoning isolated assays and integrating human iPSC networks with highly translational qEEG biomarkers, we create a robust, self-validating prediction matrix. If a compound rescues synaptic deficits in patient-derived in vitro models and subsequently triggers the correct qEEG spectral signature in vivo, the probability of clinical efficacy increases exponentially.

Workflow Step1 In Vitro Screening Patient-Derived iPSCs Step2 Functional Readout MEA Network Activity Step1->Step2 Select Leads Step3 In Vivo Translation NHP qEEG Biomarkers Step2->Step3 Advance Step4 Clinical Prediction Target Engagement Step3->Step4 Validate

Fig 2: Self-validating preclinical workflow integrating iPSC networks and qEEG biomarkers.

References

  • Induce Pluripotent Stem Cells (iPSC) Technology in Depression ResearchGate[Link]

  • The qEEG Signature of Selective NMDA NR2B Negative Allosteric Modulators; A Potential Translational Biomarker for Drug Development PLOS One[Link]

  • Comparison of Model Systems for Emulating Human Tissue and Physiology in Psychiatric Research Preprints.org[Link]

  • Gate Neurosciences Announces Positive Topline Human EEG Biomarker Results Demonstrating Dose-Dependent Target Activation in Phase 1 Study of Apimostinel FirstWord Pharma[Link]

  • Translation: Screening for Novel Therapeutics Using Disease-Relevant Cell Types Derived from Human Stem Cell Models NIH / PubMed Central[Link]

  • Human-Induced Pluripotent Stem Cell Technology: Toward the Future of Personalized Psychiatry Humanitas University (IRIS)[Link]

  • The qEEG Signature of Selective NMDA NR2B Negative Allosteric Modulators; A Potential Translational Biomarker for Drug Development (PMC Mirror) NIH / PubMed Central[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride proper disposal procedures

The compound 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride is a specialized pharmaceutical building block frequently utilized in the synthesis of targeted oncology therapeutics, notably KRas G12C inhibitors[1]. In the f...

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Author: BenchChem Technical Support Team. Date: March 2026

The compound 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride is a specialized pharmaceutical building block frequently utilized in the synthesis of targeted oncology therapeutics, notably KRas G12C inhibitors[1]. In the fast-paced environment of drug development, establishing a self-validating, compliant disposal system for such intermediates is as critical as the synthesis itself.

As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. This guide provides the mechanistic reasoning behind each disposal step, ensuring your laboratory maintains environmental integrity, regulatory compliance, and personnel safety.

Physicochemical Hazard Profile & Disposal Implications

Before executing any disposal protocol, it is critical to understand the material's hazard profile. Like many amine hydrochlorides, this compound presents specific handling and reactivity challenges that dictate its waste stream segregation[2].

Hazard ParameterSpecification / ClassificationDisposal Implication
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A[2]Requires mandatory PPE (nitrile gloves, safety goggles, lab coat) during all waste handling.
Physical State Solid (Powder/Crystalline)High risk of aerosolization during transfer; solid waste must be sealed in dust-tight containers.
Incompatibilities Strong oxidizing agents, strong bases[2]Critical: Must be strictly segregated from nitric acid, peroxides, and permanganate waste streams.
Thermal Decomposition Carbon monoxide, nitrogen oxides (NOx), hydrogen chloride (HCl) gas[3]Waste must be routed to a licensed facility equipped with high-temperature incinerators and flue gas scrubbers[2].
Drain Disposal Strictly Prohibited[4]Aqueous rinsates must be collected; no material may enter municipal sewer systems.

Waste Stream Routing & Logical Workflow

The following diagram illustrates the decision matrix for processing 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride waste. This self-validating workflow ensures no contaminated material bypasses Environmental Health and Safety (EHS) oversight.

WasteFlow Start Waste Generation: 3-(1,4-Oxazepan-4-yl)propan-1-ol HCl Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Solutions/Rinsate) Start->Liquid Empty Empty Container Start->Empty SolidCont Seal in Chemically Resistant Container Solid->SolidCont LiqCont Segregate into Compatible Solvent Waste Stream Liquid->LiqCont Rinse Triple-Rinse Protocol (Collect Rinsate) Empty->Rinse Label Apply Hazardous Waste Tag (Deface original labels) SolidCont->Label LiqCont->Label Rinse->SolidCont Cleaned Vessel Rinse->LiqCont Rinsate EHS EHS / Licensed Disposal Handoff Label->EHS

Workflow for the safe segregation and disposal of 3-(1,4-Oxazepan-4-yl)propan-1-ol HCl.

Step-by-Step Disposal Methodologies

The following protocols must be executed within a certified chemical fume hood to prevent inhalation of aerosolized particulates or solvent vapors.

Phase 1: Solid Waste Collection and Segregation

Causality: Solid amine hydrochlorides can be highly hygroscopic and reactive. Proper containment prevents cross-contamination and limits exposure to ambient moisture, which can degrade the compound into harder-to-manage sticky residues.

  • Collection: Sweep or shovel solid spills and unused powder into a chemically resistant, wide-mouth high-density polyethylene (HDPE) or glass container[2]. Minimize the generation of dust during transfer.

  • Consolidation: Do not mix this solid waste with reactive metals, strong bases, or oxidizers. Keep the waste container tightly capped when not actively adding waste[2].

  • Labeling: Attach a standard Hazardous Waste tag immediately upon the first addition of waste. Explicitly list "3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride" and its estimated mass. Avoid using abbreviations like "Oxazepan HCl" which can confuse EHS personnel.

Phase 2: Liquid Waste and Reaction Mother Liquors

Causality: Because this compound contains a chloride counterion, its solutions (depending on the solvent used) may require specific routing to prevent the generation of corrosive hydrogen chloride gas during the incineration process at the disposal facility[3].

  • Solvent Compatibility Check: Identify the primary solvent containing the compound.

  • Routing:

    • If dissolved in halogenated solvents (e.g., DCM, Chloroform), route to the Halogenated Organic Waste carboy.

    • If dissolved in non-halogenated solvents (e.g., Methanol, DMSO) or water, route to the Non-Halogenated / Aqueous Waste carboy.

  • Documentation: Update the waste log attached to the carboy to reflect the addition of the amine hydrochloride, ensuring the total percentage of constituents equals 100%.

Phase 3: The Triple-Rinse Decontamination Protocol

Causality: Regulatory bodies (such as the EPA under RCRA) require containers that held hazardous chemicals to be rendered "RCRA empty" before they can be disposed of as standard solid waste. The triple-rinse method systematically dilutes and removes residual chemical films[4].

  • First Rinse (Solubilization): Add a small volume of a solvent in which 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride is highly soluble (e.g., Methanol or Ethanol) to the empty container[4]. Cap tightly and agitate vigorously to dissolve residual powder.

  • First Drain: Pour the resulting rinsate into the appropriate liquid hazardous waste container[4].

  • Second Rinse (Dilution): Repeat the process with the same solvent, ensuring the solvent contacts all internal surfaces, including the threads of the cap. Drain into the waste container.

  • Third Rinse (Final Polish): Perform a final rinse using deionized water (if compatible with your liquid waste stream) or the original solvent. Drain completely[4].

  • Defacement: Once the container is dry, use a thick permanent marker to completely deface the original chemical label, or peel the label off entirely[4].

  • Final Disposal: The decontaminated, defaced container may now be disposed of in the regular laboratory glass/plastic recycling or solid waste bin, according to institutional policy.

Phase 4: EHS Handoff

Never attempt to neutralize or treat this chemical waste yourself. Laboratory-scale treatment of waste poses significant safety risks and is often legally prohibited without a specific permit.

  • Transfer the sealed, labeled hazardous waste containers to your laboratory's designated Satellite Accumulation Area (SAA)[4].

  • Submit a waste pickup request to your institution's EHS department or licensed hazardous waste contractor[3]. They will transport the material to an authorized incinerator equipped with an afterburner and flue gas scrubber[2].

References

  • Title: US Patent Application Publication: US 2019/0062330 A1 (KRas G12C Inhibitors) Source: Googleapis.com (USPTO) URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride

As drug development accelerates, laboratory professionals frequently handle novel active pharmaceutical intermediates (APIs) before comprehensive toxicological profiles are published. 3-(1,4-Oxazepan-4-yl)propan-1-ol hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, laboratory professionals frequently handle novel active pharmaceutical intermediates (APIs) before comprehensive toxicological profiles are published. 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride is a critical cyclic amine intermediate frequently utilized in the synthesis of targeted therapies, including KRAS G12C inhibitors and KCNQ2 potassium channel openers.

Because it is a novel intermediate, handling this compound requires strict adherence to predictive hazard models. This guide provides a self-validating, step-by-step operational protocol designed to ensure maximum laboratory safety, structural integrity of the chemical, and regulatory compliance.

Toxicological Profile & Hazard Causality

To design an effective safety protocol, we must first understand the mechanistic behavior of the molecule:

  • Amphiphilic Penetration: The oxazepane ring is highly lipophilic, while the propanol side-chain and the hydrochloride (HCl) salt form confer high aqueous solubility. This amphiphilic nature allows the molecule to act as a dermal penetration enhancer. If it contacts the skin, it can rapidly bypass the lipid bilayer of the epidermis.

  • Aerosolization Risk: As an amine hydrochloride salt, this compound typically presents as a fine, crystalline powder. These salts are highly prone to accumulating static charge during spatial transfer (e.g., spatulation), leading to sudden aerosolization and a high risk of inhalation.

  • Hygroscopicity: The HCl salt is hygroscopic. Exposure to ambient humidity will cause the powder to clump. Forcing clumps apart with a spatula can cause kinetic ejection of the powder outside the safe handling zone.

Because long-term toxicological data is limited, standard pharmaceutical safety protocols dictate treating this compound under a default Occupational Exposure Band (OEB) 4 , assuming high acute toxicity and respiratory sensitization until proven otherwise, in accordance with guidelines.

Quantitative Exposure & PPE Matrix

The following table summarizes the quantitative operational scales, assumed exposure limits, and the mandatory engineering controls and Personal Protective Equipment (PPE) required to mitigate risk.

Operational ScaleMass HandledAssumed OEL BandRequired Engineering ControlSkin & Eye PPERespiratory PPE
Analytical < 100 mgOEB 4 (1–10 µg/m³)Enclosed Draft Shield / Fume HoodSingle Nitrile Gloves, Safety GlassesNone required if fully enclosed
Preparative 100 mg – 50 gOEB 4 (1–10 µg/m³)Certified Fume Hood (Face velocity ≥ 0.5 m/s)Double Nitrile Gloves, Chemical GogglesN95 or FFP2 Respirator
Bulk Synthesis > 50 gOEB 4 (1–10 µg/m³)Glovebox / Negative Pressure IsolatorDouble Nitrile, Tyvek Sleeves, Face ShieldPAPR or P100 Respirator

Experimental Protocols: Step-by-Step Handling Methodology

The following procedures are designed as self-validating systems . Do not proceed to the next step unless the validation check of the current step is successful.

Phase 1: Pre-Weighing & Workspace Preparation
  • Static Mitigation: Wipe down the interior of the fume hood and the analytical balance with a static-dissipative solution (e.g., 70% Isopropyl Alcohol / 30% DI Water).

  • Tool Selection: Select anti-static polypropylene weigh boats and grounded stainless-steel spatulas. Avoid standard polystyrene weigh boats, which hold static charges that repel HCl salts.

  • Gloving Protocol: Don double nitrile gloves. Causality: The inner glove provides an intact barrier if the outer glove is compromised by micro-abrasions from the crystalline salt.

  • Validation Check: Hover the spatula 1 cm above a blank weigh boat. If the boat twitches or moves, static is still present. Re-wipe the area with the anti-static solution.

Phase 2: Weighing & Transfer
  • Equilibration: Bring the sealed vial of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride to room temperature inside a desiccator before opening to prevent condensation and clumping.

  • Transfer: Slowly transfer the powder using a rolling motion with the spatula rather than a dropping motion. This minimizes the kinetic energy transferred to the powder, preventing aerosolization.

  • Sealing: Immediately cap the source vial and seal the weigh boat inside a secondary containment vessel (e.g., a larger beaker with a watch glass) before moving it to the reaction setup.

  • Validation Check: Inspect the fingertips of your outer gloves under good lighting. If any white powder residue is visible, your transfer technique is too aggressive. Change the outer gloves immediately.

Phase 3: Solution Preparation
  • Solvent Addition: When dissolving the salt, always add the solvent to the powder, not the powder to the solvent.

  • Exothermic Mitigation: Amine hydrochlorides can release a mild heat of solution. Dissolve in a stepwise manner, swirling gently.

  • Validation Check: Observe the solution against a dark background. The liquid must be 100% optically clear. Any turbidity indicates undissolved micro-crystals, which can cause localized concentration spikes in subsequent reactions.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping will aerosolize the chemical. Follow this targeted protocol:

  • Liquid Spills (Solution): Cover the spill with an absorbent pad. Spray the perimeter with 70% IPA/30% Water to break the surface tension, then wipe inward.

  • Solid Spills (Powder): Do not dry-sweep. Gently drape a paper towel over the powder. Lightly mist the towel with 70% IPA/30% Water until damp. Causality: The water dissolves the salt, while the IPA lowers surface tension to ensure complete wetting without beading. Carefully lift the towel and place it in solid hazardous waste.

  • Disposal: Route all solid waste (towels, weigh boats, outer gloves) to Solid Hazardous Waste (Incineration) . Route all liquid washings to Aqueous Amine/Halogenated Waste , as per guidelines.

Safety Workflow Diagram

The following decision tree dictates the immediate safety routing based on the physical state of the compound during your operation.

G Start 3-(1,4-Oxazepan-4-yl)propan-1-ol HCl Handling Protocol StateSolid Solid State Handling (Powder/Crystalline) Start->StateSolid Weighing/Transfer StateLiquid Liquid Phase Handling (In Solution) Start->StateLiquid Reaction/Quench PPE_Resp N95/P100 Respirator + Double Nitrile Gloves StateSolid->PPE_Resp Dust/Aerosol Risk PPE_Splash Chemical Goggles + Face Shield StateLiquid->PPE_Splash Splash/Spill Risk EngControl Execute in Certified Fume Hood or Isolator PPE_Resp->EngControl PPE_Splash->EngControl Decon Decontamination (70% IPA / 30% Water) EngControl->Decon Post-Operation Disposal Hazardous Waste Incineration Routing Decon->Disposal Waste Segregation

Decision tree for handling 3-(1,4-Oxazepan-4-yl)propan-1-ol HCl based on operational state.

References

To ensure the highest standards of scientific integrity and regulatory compliance, the methodologies in this guide are grounded in the following authoritative frameworks:

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]

  • Control Banding for Occupational Exposure National Institute for Occupational Safety and Health (NIOSH) / CDC URL: [Link]

  • Hazard Communication Standard: Safety Data Sheets Occupational Safety and Health Administration (OSHA) URL: [Link]

  • PubChem: 1,4-oxazepan-4-yl derivatives (General Class Toxicological Data) National Center for Biotechnology Information (NCBI) URL:[Link]

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